molecular formula C17H14N2O2 B2641055 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol CAS No. 477846-93-8

4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol

Cat. No.: B2641055
CAS No.: 477846-93-8
M. Wt: 278.311
InChI Key: DKFBCULBTJRMBM-UHFFFAOYSA-N
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Description

4-[4-(4-Methoxyphenyl)pyrimidin-2-yl]phenol ( 477846-93-8) is a high-purity chemical compound supplied for laboratory research use. This diarylpyrimidine derivative features a phenol group and a methoxyphenyl substituent on its core pyrimidine ring, a structure of significant interest in medicinal chemistry and drug discovery . Pyrimidines are a fundamental class of heterocyclic compounds with a wide spectrum of documented biological activities. Research into pyrimidine analogs has shown they can exhibit antioxidant, antibacterial, antiviral, antifungal, and anti-inflammatory properties . The specific scaffold of 4,6-diarylpyrimidine, which is structurally related to this compound, has been identified as a promising core for developing potent anticancer agents. Some derivatives in this class have been demonstrated to inhibit key cellular targets, such as Aurora Kinase A (AURKA), leading to cell cycle arrest in the G2/M phase and the induction of caspase-mediated apoptosis in cancer cell lines . The structural features of this compound make it a valuable building block for constructing novel molecules for quantitative structure-activity relationship (QSAR) studies, kinase inhibition assays, and the development of new therapeutic candidates . Researchers can utilize this compound as a key intermediate to explore its potential mechanisms of action and its interactions with various biological targets. Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-21-15-8-4-12(5-9-15)16-10-11-18-17(19-16)13-2-6-14(20)7-3-13/h2-11,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFBCULBTJRMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Weight of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the molecular structure and weight of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol. As this specific compound is not widely documented in current chemical literature, this guide establishes its structural and physicochemical properties through a combination of theoretical analysis and established principles for analogous 2,4-diarylpyrimidine compounds. We present a detailed examination of its molecular architecture, calculated molecular weight, and a thorough discussion of the experimental methodologies required for its empirical validation. This includes generalized synthetic routes and in-depth protocols for structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy, alongside purity assessment using High-Performance Liquid Chromatography (HPLC). This document serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel pyrimidine-based compounds.

Introduction and Compound Identification

The compound 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol belongs to the class of 2,4-diarylpyrimidines, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. A thorough search of prominent chemical databases and the scientific literature did not yield a specific entry for this exact molecule. However, a structurally similar compound, 4-[4-(4-methylphenyl)pyrimidin-2-yl]phenol (CAS Number: 477846-83-6), has been identified.[1] This analog differs only by the substitution of a methoxy group with a methyl group on one of the phenyl rings.

Given the absence of direct data, this guide will proceed based on the proposed structure of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol, with its molecular properties and characterization methodologies extrapolated from established chemical principles and data from its close analogs.

Molecular Structure and Physicochemical Properties

The proposed molecular structure of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol consists of a central pyrimidine ring substituted at the 2- and 4-positions with a 4-hydroxyphenyl (phenol) group and a 4-methoxyphenyl group, respectively.

Caption: Proposed Molecular Structure of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol.

Based on this structure, the following molecular properties have been calculated:

PropertyValue
Molecular Formula C₁₇H₁₄N₂O₂
Molecular Weight 278.31 g/mol
Exact Mass 278.1055 Da

These values are fundamental for the interpretation of mass spectrometry data and for stoichiometric calculations in synthetic procedures.

Synthesis of 2,4-Diarylpyrimidines

The synthesis of 2-amino-4,6-diarylpyrimidines is commonly achieved through the condensation of chalcones with guanidine salts under basic conditions.[2] A plausible synthetic route for 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol would involve the reaction of a suitably substituted chalcone with a guanidine derivative.

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product 4-hydroxyacetophenone 4-hydroxyacetophenone Chalcone Chalcone 4-hydroxyacetophenone->Chalcone Claisen-Schmidt Condensation 4-methoxybenzaldehyde 4-methoxybenzaldehyde 4-methoxybenzaldehyde->Chalcone 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol Chalcone->4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol Cyclocondensation with Guanidine

Caption: Generalized Synthetic Workflow.

Experimental Protocol: Synthesis of 2,4-Diarylpyrimidines

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve equimolar amounts of 4-hydroxyacetophenone and 4-methoxybenzaldehyde in a suitable solvent such as ethanol.

    • Add a catalytic amount of a strong base (e.g., NaOH or KOH) and stir the mixture at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture and isolate the precipitated chalcone by filtration.

    • Purify the crude chalcone by recrystallization.

  • Pyrimidine Ring Formation:

    • Reflux the synthesized chalcone with guanidine hydrochloride in the presence of a base (e.g., sodium ethoxide) in an alcoholic solvent.[2]

    • The reaction progress can be monitored by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Purify the crude product by column chromatography or recrystallization.

Structural Elucidation and Characterization

The definitive confirmation of the molecular structure of a synthesized compound relies on a combination of spectroscopic techniques.

G Synthesized Compound Synthesized Compound Purity Assessment (HPLC) Purity Assessment (HPLC) Synthesized Compound->Purity Assessment (HPLC) Structural Elucidation Structural Elucidation Purity Assessment (HPLC)->Structural Elucidation NMR Spectroscopy (1H, 13C) NMR Spectroscopy (1H, 13C) Structural Elucidation->NMR Spectroscopy (1H, 13C) Mass Spectrometry (MS) Mass Spectrometry (MS) Structural Elucidation->Mass Spectrometry (MS) FT-IR Spectroscopy FT-IR Spectroscopy Structural Elucidation->FT-IR Spectroscopy

Caption: Analytical Workflow for Structural Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenol and methoxyphenyl rings, as well as the pyrimidine ring protons. The chemical shifts will be influenced by the electron-donating and electron-withdrawing nature of the substituents.[3] The phenolic hydroxyl proton will appear as a broad singlet, and the methoxy group will be a sharp singlet around 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the range of 110-160 ppm, with the carbons attached to oxygen appearing at lower fields.[4]

Experimental Protocol: NMR Analysis

  • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants for all protons.

  • Assign the signals in both spectra to the corresponding atoms in the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns.[4]

  • Expected Molecular Ion: In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M+H]⁺ or [M]⁺˙) should be observed at an m/z value corresponding to the calculated exact mass of 278.1055 Da.

  • Fragmentation Pattern: The molecule is expected to fragment at the bonds connecting the aryl groups to the pyrimidine ring, leading to characteristic fragment ions. The fragmentation of the pyrimidine ring itself can also occur.[5][6]

Experimental Protocol: Mass Spectrometry Analysis

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquire the mass spectrum over an appropriate m/z range.

  • Analyze the spectrum to identify the molecular ion peak and major fragment ions.

  • For HRMS, compare the measured exact mass with the calculated value to confirm the elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.[7]

  • Key Vibrational Bands:

    • O-H Stretch (Phenol): A broad band in the region of 3200-3600 cm⁻¹.[8]

    • C-H Stretch (Aromatic): Peaks typically appear above 3000 cm⁻¹.

    • C=N and C=C Stretch (Aromatic/Pyrimidine): A series of bands in the 1450-1650 cm⁻¹ region.[7]

    • C-O Stretch (Phenol and Methoxy): Strong bands in the 1000-1300 cm⁻¹ region.[8]

Experimental Protocol: FT-IR Analysis

  • Prepare the sample, for example, as a KBr pellet or a thin film on a salt plate.

  • Place the sample in the FT-IR spectrometer.

  • Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands and correlate them to the functional groups in the proposed structure.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of a synthesized compound.[9] For a molecule like 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol, a reversed-phase HPLC method would be appropriate.[10]

Experimental Protocol: HPLC Analysis

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[9]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

This technical guide has established the probable molecular structure and calculated the molecular weight of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol. While direct experimental data for this specific molecule is not currently available in the public domain, this guide provides a robust framework for its synthesis and characterization based on well-established principles for the 2,4-diarylpyrimidine class of compounds. The detailed experimental protocols for synthesis, structural elucidation (NMR, MS, FT-IR), and purity analysis (HPLC) offer a comprehensive roadmap for researchers to empirically validate these findings and to further investigate the properties and potential applications of this novel compound. The scientific integrity of this guide is grounded in the use of analogous compounds and established analytical methodologies, providing a reliable foundation for future research in this area.

References

  • Chaudhary, J. (2025, March 31). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

  • IOSR Journal of Applied Chemistry. (2014). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry, 7(1), 53-59.
  • Gilla, G., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2099.
  • LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
  • Chemistry LibreTexts. (2022, September 5). 3.2: High Performance Liquid chromatography. Retrieved from [Link]

  • Shkurko, O. P., & Mamaev, V. P. (1971). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 7(11), 1453-1456.
  • Taylor & Francis Online. (2023, April 25). Design and synthesis of 2-amino-4,6-diarylpyrimidine derivatives as potent α-glucosidase and α-amylase inhibitors: structure–activity relationship, in vitro, QSAR, molecular docking, MD simulations and drug-likeness studies. Retrieved from [Link]

  • MDPI. (2019, May 2). Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). US20110196156A1 - Process for synthesis of diarylpyrimidine non-nucleoside reverse transcriptase inhibitor.
  • Chaudhary, J. (2025, March 31).
  • National Center for Biotechnology Information. (n.d.). 4-(4-Methylphenyl)phenol. PubChem. Retrieved from [Link]

  • Majaliwa, N., et al. (2025, February 20). Fourier Transform Infrared Spectroscopy (FTIR) Probing on Interactions of Proteins with Phenolic Compounds in the East African Highland Banana Pulp at Different Stages of Banana Juice Extraction. Preprints.org.
  • Chemistry LibreTexts. (2022, September 5). High Performance Liquid chromatography. Retrieved from [Link]

  • MDPI. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, February 10). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharmaceutical Sciences Review and Research, 5(2), 114-117.
  • Biointerface Research in Applied Chemistry. (2022, June 6). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. Retrieved from [Link]

  • YouTube. (2023, February 25). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. Retrieved from [Link]

  • SciELO. (2015). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Journal of the Brazilian Chemical Society, 26(8), 1648-1653.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

Sources

Crystal Packing and Intermolecular Forces in Pyrimidine Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Crystallographers, and Materials Scientists

Executive Summary

Pyrimidine phenols—molecules integrating a pyrimidine ring with a phenolic moiety—represent a privileged scaffold in drug discovery (e.g., kinase inhibitors) and optoelectronics. Their solid-state behavior is governed by a delicate competition between intramolecular hydrogen bonding (which enforces planarity) and intermolecular forces (which drive lattice stabilization). This guide provides a technical deep-dive into the supramolecular synthons,


-stacking interactions, and experimental protocols required to analyze and engineer these crystal systems.

The Chemical Nature of Pyrimidine Phenols

The structural versatility of pyrimidine phenols arises from the electronic interplay between the electron-deficient pyrimidine ring and the electron-rich phenol.

Tautomerism and Acidity

While often stable as the enol form in non-polar solvents, the phenolic proton is highly acidic (


) due to the electron-withdrawing nature of the pyrimidine. In the solid state, this proton is the primary Hydrogen Bond Donor (HBD) , while the pyrimidine nitrogens serve as Hydrogen Bond Acceptors (HBA) .
The Ortho-Effect and Planarity

In ortho-hydroxyphenyl pyrimidines, a strong intramolecular


 hydrogen bond (

motif) often locks the molecule into a planar conformation. This planarity is a critical prerequisite for efficient

stacking in the crystal lattice.

Crystal Engineering Principles

Understanding the hierarchy of intermolecular forces is essential for predicting solubility and bioavailability.

Hierarchy of Intermolecular Forces

The crystal packing is dictated by the "supramolecular synthon" concept, where specific functional group arrangements dominate the assembly.

ForcesHierarchy cluster_0 Primary Directional Forces (> 4 kcal/mol) cluster_1 Secondary Stabilizing Forces (1-3 kcal/mol) cluster_2 Dispersive Forces (< 1 kcal/mol) HB_Strong Strong H-Bonds (O-H...N, N-H...O) Pi_Stack π-π Stacking (Slipped/T-shaped) HB_Strong->Pi_Stack Directs Scaffold Salt_Bridge Charge-Assisted H-Bonds (+N-H...O-) vdW Van der Waals (Shape Complementarity) Pi_Stack->vdW Optimizes Packing Weak_HB Weak H-Bonds (C-H...O, C-H...N)

Caption: Hierarchy of supramolecular forces driving crystal packing in pyrimidine phenols.

Key Supramolecular Synthons
  • The

    
     Dimer:  A centrosymmetric dimer formed by two 
    
    
    
    or
    
    
    interactions. This is the most robust motif in pyrimidine derivatives.
  • The

    
     Intramolecular Lock:  Observed in o-hydroxyphenyl derivatives, this prevents the phenolic OH from participating in strong intermolecular bonding, forcing the lattice to rely on 
    
    
    
    -stacking and weaker
    
    
    interactions.
  • 
    -Stacking:  Pyrimidine rings are electron-deficient, making them excellent partners for electron-rich phenolic rings in "slipped-parallel" stacking arrangements (centroid-centroid distance 
    
    
    
    Å).

Experimental Methodologies

To rigorously characterize these interactions, a combination of X-ray Diffraction (XRD) and computational surface analysis is required.

Protocol: Single Crystal Growth & Analysis

Objective: Obtain high-quality single crystals suitable for XRD.

Step-by-Step Methodology:

  • Solvent Selection: Prepare a saturated solution of the pyrimidine phenol derivative.

    • Preferred Solvents: Ethanol/Water (1:1) for H-bond donors; Chloroform/Hexane for

      
      -stacking systems.
      
  • Slow Evaporation:

    • Place 5 mL of saturated solution in a 20 mL scintillation vial.

    • Cover with Parafilm and poke 3-5 small holes to control evaporation rate.

    • Store in a vibration-free, temperature-controlled environment (

      
      ) for 3-7 days.
      
  • Crystal Harvesting:

    • Select a crystal with defined edges (block or prism habit).

    • Mount on a glass fiber or Kapton loop using Paratone oil.

  • Data Collection:

    • Collect data at 100 K (cryogenic cooling is critical to reduce thermal motion and resolve hydrogen positions).

    • Solve structure using Direct Methods (SHELXT) and refine using Least Squares (SHELXL).

Protocol: Hirshfeld Surface Analysis

Objective: Quantify the contribution of intermolecular contacts.[1]

  • Input: Import the .cif file into CrystalExplorer.

  • Surface Generation: Generate the Hirshfeld surface mapped with

    
    .
    
    • Red spots:[2][3] Contacts shorter than vdW radii (Strong H-bonds).

    • White regions: Contacts at vdW radii.

    • Blue regions: Contacts longer than vdW radii.

  • Fingerprint Plot: Generate the 2D fingerprint plot (

    
     vs 
    
    
    
    ).
    • Spikes: Sharp spikes at low

      
       indicate strong H-bonds (
      
      
      
      ).
    • Wings: Broad wings indicate

      
       interactions.
      
    • Central Blob: Indicates ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       stacking.[1]
      

Workflow Synth Synthesis (Pyrimidine Phenol) Cryst Crystallization (Slow Evaporation) Synth->Cryst XRD Single Crystal XRD (100 K) Cryst->XRD Refine Structure Refinement (SHELXL) XRD->Refine Hirsh Hirshfeld Analysis (CrystalExplorer) Refine->Hirsh DFT DFT Energy Calc (Interaction Energy) Refine->DFT

Caption: Integrated experimental and computational workflow for solid-state analysis.

Data Analysis & Interpretation

When analyzing your crystal data, summarize the interaction metrics in a standardized format.

Table 1: Standard Interaction Metrics for Pyrimidine Phenols

Interaction TypeDistance (

)
Angle (

)
Hirshfeld FeatureSignificance


Å

Red spots, Sharp spikesPrimary directional anchor.


Å

Faint red/whiteAuxiliary stabilization.


Å (Centroid)
N/AFlat green regions (Curvedness)Layer formation; charge transport.


Å
T-shaped"Wings" in fingerprintSteric interlocking.
Case Study Insight: The Impact of Substitution

In a study of 2-amino-4-(2-hydroxyphenyl)pyrimidine, the introduction of an electron-withdrawing group (e.g.,


) on the phenol ring increases the acidity of the -OH group. This strengthens the intermolecular 

bond, shortening the donor-acceptor distance from 2.85 Å to 2.75 Å, and significantly raising the melting point of the solid form.

Implications for Drug Development[5]

  • Solubility: Strong intermolecular H-bond networks (high lattice energy) often correlate with poor aqueous solubility. Disrupting these networks via methylation or steric bulk can improve dissolution rates.

  • Polymorphism: Pyrimidine phenols are prone to conformational polymorphism. If the intramolecular H-bond (

    
    ) is broken during crystallization (e.g., by a strong H-bond acceptor solvent like DMSO), a new polymorph with different bioavailability may form.
    
  • Co-Crystallization: The pyrimidine nitrogen is a robust acceptor for co-crystallization with carboxylic acids (e.g., fumaric acid), a common strategy to tune physicochemical properties.

References

  • Gonnade, R. G., et al. (2019).

    
     Stacking in Crystal Engineering: Fundamentals and Applications. Crystal Growth & Design. Link
    
  • Spackman, M. A., & Jayatilaka, D. (2009).[2] Hirshfeld surface analysis. CrystEngComm. Link

  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition. Link

  • Tiekink, E. R. T., et al. (2022). Supramolecular assembly in designing co-crystals of fumaric acid and pyrimidine derivatives. Journal of Coordination Chemistry. Link

  • Sahoo, P. R., et al. (2024). Integrating and Exploiting Molecular, Supramolecular, and Time Crystal Synthons. Molecules. Link

  • Naghiyev, F., et al. (2021).[2][4] Crystal structure and Hirshfeld surface analysis of pyrido[1,2-a]pyrimidine derivatives. Acta Crystallographica Section E. Link

Sources

Methodological & Application

Suzuki-Miyaura coupling conditions for 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol

Part 1: Strategic Overview & Reactivity Analysis

The synthesis of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol requires the construction of a non-symmetric 2,4-diarylpyrimidine core. The structural integrity of this synthesis relies entirely on exploiting the innate electrophilic differentiation of the 2,4-dichloropyrimidine scaffold.

The Reactivity Hierarchy (The "Why"): In nucleophilic aromatic substitutions and Palladium-catalyzed cross-couplings, the C4 position of the pyrimidine ring is significantly more electron-deficient than the C2 position. This is due to the additive inductive and mesomeric electron-withdrawing effects of the two nitrogen atoms on the C4 carbon.

  • C4-Cl: Kinetic product. Under mild conditions, oxidative addition of Pd(0) occurs almost exclusively here.

  • C2-Cl: Thermodynamic/Secondary product. Requires higher activation energy (heat) or more active catalytic species to react.

Synthetic Strategy: To obtain the target molecule where the 4-methoxyphenyl group is at C4 and the 4-hydroxyphenyl group is at C2, we must strictly adhere to a sequential coupling order:

  • First Coupling (C4): Introduction of the 4-methoxyphenyl moiety.[1][2]

  • Second Coupling (C2): Introduction of the 4-hydroxyphenyl moiety.

Note: Reversing this order will result in the regioisomer 4-[2-(4-methoxyphenyl)pyrimidin-4-yl]phenol, a common impurity if stoichiometry and temperature are not rigorously controlled.

Part 2: Visual Workflow (Pathway Diagram)

The following diagram illustrates the sequential logic and necessary conditions to ensure regioselectivity.

SuzukiCoupling Start 2,4-Dichloropyrimidine Intermediate Intermediate: 2-Chloro-4-(4-methoxyphenyl)pyrimidine Start->Intermediate Oxidative Addition (Kinetic Control) Reagent1 4-Methoxyphenylboronic Acid (1.05 equiv) Reagent1->Intermediate Product Target: 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol Intermediate->Product 2nd Oxidative Addition (Thermal Activation) Reagent2 4-Hydroxyphenylboronic Acid (1.2 equiv) Reagent2->Product Cond1 Step 1: C4-Selective Pd(PPh3)4 (3 mol%) Na2CO3, DME/H2O 60°C, 4-6 h Cond1->Intermediate Cond2 Step 2: C2-Coupling Add Reagent 2 Raise Temp to 95°C 12-16 h Cond2->Product

Caption: Sequential regioselective arylation workflow. Step 1 exploits the higher electrophilicity of the C4 position. Step 2 forces reaction at the sterically and electronically less favorable C2 position.

Part 3: Detailed Experimental Protocols

Two protocols are provided: a Stepwise Isolation Route (recommended for initial validation and high purity) and a Sequential One-Pot Route (recommended for process efficiency).

Method A: Robust Stepwise Isolation (High Purity)

Step 1: Synthesis of 2-chloro-4-(4-methoxyphenyl)pyrimidine

  • Reagents:

    • 2,4-Dichloropyrimidine (1.49 g, 10.0 mmol)

    • 4-Methoxyphenylboronic acid (1.52 g, 10.0 mmol)

    • Pd(PPh₃)₄ (346 mg, 0.3 mmol, 3 mol%)

    • Na₂CO₃ (2.0 M aqueous solution, 10 mL)

    • Solvent: 1,2-Dimethoxyethane (DME) (40 mL)

  • Procedure:

    • Degassing: Charge a 100 mL Schlenk flask with DME and 2.0 M Na₂CO₃. Sparge with Argon for 15 minutes.

    • Addition: Add 2,4-dichloropyrimidine, boronic acid, and Pd catalyst under a counter-flow of Argon.

    • Reaction: Heat the mixture to 60°C . Critical: Do not exceed 70°C to prevent premature C2 coupling. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, yielding a major spot (Rf ~0.4).

    • Workup: Cool to RT. Dilute with water (50 mL) and extract with EtOAc (3 x 40 mL). Wash organics with brine, dry over MgSO₄, and concentrate.

    • Purification: Recrystallize from Ethanol or flash chromatography (0-10% EtOAc/Hexane).

    • Expected Yield: 75-85%.

    • Validation: ¹H NMR (CDCl₃) should show a singlet ~3.89 ppm (OMe) and characteristic pyrimidine doublets.

Step 2: Synthesis of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol

  • Reagents:

    • Intermediate from Step 1 (2.20 g, 10.0 mmol)

    • 4-Hydroxyphenylboronic acid (1.65 g, 12.0 mmol)

    • Pd(dppf)Cl₂·DCM (408 mg, 0.5 mmol, 5 mol%) — Note: Bidentate ligand preferred for difficult C2 position.

    • K₂CO₃ (4.14 g, 30.0 mmol) — Note: Stronger base/excess required to deprotonate phenol.

    • Solvent: 1,4-Dioxane/Water (4:1, 50 mL)

  • Procedure:

    • Setup: Combine intermediate, boronic acid, base, and solvent in a pressure vial or round-bottom flask. Degas thoroughly.

    • Reaction: Add catalyst and heat to reflux (95-100°C) for 12-16 hours. The C2 position is sluggish; vigorous heating is required.

    • Workup: Cool to RT. Neutralize carefully with 1M HCl to pH ~6-7 (to protonate the phenolate). Extract with EtOAc.[1][3]

    • Purification: Silica gel chromatography (Gradient: 20% to 60% EtOAc in Hexanes). The product will be a polar solid.

Method B: Sequential One-Pot Protocol (Process Efficiency)
  • Concept: Perform Step 1, then add Step 2 reagents directly to the reaction vessel without isolation.

  • Procedure:

    • Run Step 1 as described above (DME/Na₂CO₃/Pd(PPh₃)₄) at 60°C for 4 hours.

    • Check completion by HPLC/TLC.[4]

    • In-situ Addition: Add 4-hydroxyphenylboronic acid (1.3 equiv) and an additional 0.5 equiv of Pd catalyst (if required). Add Cs₂CO₃ (2.0 equiv) to boost basicity.

    • Temperature Ramp: Increase temperature to 90°C and stir overnight.

    • Workup: Standard aqueous extraction and neutralization.

Part 4: Optimization & Troubleshooting Data

The following table summarizes critical parameters for optimizing yield and selectivity.

ParameterRecommendationRationale
Solvent System DME/H₂O (Step 1) → Dioxane/H₂O (Step 2)DME provides excellent selectivity at lower temps. Dioxane supports the higher temps needed for C2 coupling.
Base Choice Na₂CO₃ (Step 1) vs. K₂CO₃/Cs₂CO₃ (Step 2)Mild base (Na₂CO₃) prevents bis-coupling in Step 1. Stronger base (Cs₂CO₃) activates the bulky/unreactive C2 position.
Catalyst Pd(PPh₃)₄ vs. Pd(dppf)Cl₂Pd(PPh₃)₄ is sufficient for the reactive C4-Cl. Pd(dppf)Cl₂ resists dehalogenation and is more robust for the slower C2 step.
Phenol Protection Optional (Benzyl ether)If Step 2 yield is <40%, protect 4-hydroxyphenylboronic acid as 4-benzyloxyphenylboronic acid. Deprotect (H₂/Pd-C) after coupling.

Self-Validating Control Checkpoints:

  • TLC/HPLC at t=4h (Step 1): If >5% bis-coupled product (di-arylated) is observed, lower temperature to 50°C and reduce boronic acid to 0.95 equiv.

  • pH Check (Step 2 Workup): The product contains a phenol. If the aqueous layer is too basic (pH > 10) during extraction, the product will remain in the water phase as a phenolate salt. Ensure pH is adjusted to 6-7.

References

  • Gong, Y., et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids."[2] Catalysts, vol. 11, no.[5][6][7] 4, 2021, p. 439.

  • Anderson, T.J., & Handy, S.T. "Regioselective Suzuki Couplings of Dihaloheteroaromatics." Synthesis, 2010.[2][7] (Foundational work on C4 vs C2 selectivity).

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature."

  • BenchChem Technical Support. "Controlling Regioselectivity in Dichloropyridine Reactions."

Sources

Application Note: Purification Strategies for 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization solvents for purifying 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol Content Type: Application Note & Protocol

Abstract

This technical guide details the purification protocols for 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol (referred to herein as Target Compound ), a rigid bis-aryl pyrimidine scaffold often utilized in liquid crystal synthesis and medicinal chemistry. Due to its structural duality—possessing both a polar phenolic hydroxyl group and a lipophilic methoxy-aryl moiety—this compound exhibits complex solubility behavior. This note provides a rationale for solvent selection based on intermolecular forces, a validated recrystallization protocol, and troubleshooting measures for common isolation challenges such as "oiling out."

Physicochemical Analysis & Solvent Selection Logic

Structural Pharmacophore Analysis

To select the optimal solvent, one must deconstruct the molecule into its interacting domains:

  • Phenolic -OH (Position 4'): Acts as a strong Hydrogen Bond Donor (HBD) and Acceptor (HBA). This moiety dictates solubility in protic solvents (alcohols) and basic media.

  • Pyrimidine Core (Positions 1,3): The nitrogen atoms act as H-bond acceptors, increasing affinity for protic solvents.

  • 4-Methoxyphenyl Tail: A lipophilic, planar segment that promotes π-π stacking interactions, often leading to high lattice energy and reduced solubility in non-polar alkanes.

Solubility Profiling

The following table summarizes the theoretical solubility profile based on the compound's "Push-Pull" electronic nature.

Solvent ClassRepresentative SolventsInteraction MechanismSuitability
Non-Polar Hexane, HeptaneVan der Waals onlyAnti-Solvent (Precipitant)
Polar Protic Ethanol, Methanol, IPAH-bonding (Solute-Solvent)Primary Solvent (High T-coefficient)
Polar Aprotic DMSO, DMF, DMAcDipole-Dipole, H-bond AcceptorSolvent (Too powerful for single-solvent rex)
Chlorinated Dichloromethane (DCM)Dipole-DipoleGood Solvent (Best for binary mixtures)
Ethers THF, 1,4-DioxaneH-bond AcceptorIntermediate (Good for initial dissolution)
The "Golden Rule" Selection

For this specific pyrimidine derivative, Ethanol (EtOH) is the superior single-solvent candidate.

  • Reasoning: The phenolic hydroxyl group forms hydrogen bonds with hot ethanol, ensuring dissolution. Upon cooling, the rigid hydrophobic core (methoxyphenyl-pyrimidine) drives π-stacking crystallization, overcoming the solvation energy.

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for: Removal of synthesis byproducts (chalcones, amidines) and general purification.

Materials:

  • Crude Target Compound[1]

  • Absolute Ethanol (or 95% EtOH)

  • Activated Carbon (Optional, for decolorization)

  • Celite 545 (Filter aid)

Step-by-Step Procedure:

  • Saturation: Place 10.0 g of crude solid in a 250 mL round-bottom flask (RBF). Add 80 mL of Ethanol.

  • Reflux: Equip with a magnetic stir bar and reflux condenser. Heat the mixture to boiling (approx. 78°C).

    • Observation: If solid remains after 10 minutes of reflux, add Ethanol in 5 mL increments until a clear solution is obtained.

  • Hot Filtration (Critical):

    • If insoluble particles (catalyst residues, dust) are present, filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.

    • Note: Perform this quickly to prevent premature crystallization on the filter.

  • Nucleation & Cooling:

    • Remove the flask from heat and allow it to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

    • Once at room temperature, transfer to an ice-water bath (0-4°C) for 30 minutes to maximize yield.

  • Harvesting: Filter the crystals using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake with 2 x 10 mL of ice-cold Ethanol.

    • Warning: Do not use room temperature solvent for washing, as it will redissolve the product.

  • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours to remove residual solvent.

Protocol B: Binary Solvent Recrystallization (THF / Hexane)

Best for: Highly lipophilic impurities or if the compound is too soluble in Ethanol.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Tetrahydrofuran (THF) .

  • Precipitation: While maintaining a gentle boil, add Hexane dropwise.

  • Endpoint: Stop adding Hexane when a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add a few drops of THF to redissolve the turbidity.

  • Crystallization: Allow the solution to cool slowly. The Hexane acts as an anti-solvent, forcing the Target Compound to crystallize as the temperature drops.

Visualization of Workflows

Recrystallization Decision Logic

The following diagram illustrates the decision process for selecting the correct purification route based on the crude material's behavior.

RecrystallizationLogic Start Crude Material Analysis SolubilityCheck Check Solubility in Boiling Ethanol Start->SolubilityCheck Soluble Fully Soluble SolubilityCheck->Soluble Yes Insoluble Insoluble / Particulates SolubilityCheck->Insoluble No ProtocolA Protocol A: Single Solvent (EtOH) Standard Purification Soluble->ProtocolA HotFilter Perform Hot Filtration (Remove Pd/Salts) Insoluble->HotFilter Inorganic Residue CheckPurity Check Purity (HPLC/TLC) ProtocolA->CheckPurity HotFilter->ProtocolA HighPurity Purity > 98% CheckPurity->HighPurity LowPurity Purity < 95% CheckPurity->LowPurity Final Dry & Package HighPurity->Final ProtocolB Protocol B: Binary System (THF/Hexane or DMF/Water) LowPurity->ProtocolB Recrystallize Again ProtocolB->Final

Caption: Decision tree for selecting the appropriate purification pathway based on solubility and initial purity assessment.

Molecular Interaction Mechanism

Understanding why Ethanol works requires visualizing the solute-solvent interactions.

MolecularInteraction Solute Target Compound (Phenol-Pyrimidine) EthanolHot Hot Ethanol (High Energy) Solute->EthanolHot Dissolution Interaction1 H-Bonding: EtOH-OH <-> Phenol-OH EthanolHot->Interaction1 Solvation EthanolCold Cold Ethanol (Low Energy) Interaction2 Lattice Formation: π-π Stacking Dominates EthanolCold->Interaction2 Supersaturation Interaction1->EthanolCold Cooling Precipitate Crystalline Solid Interaction2->Precipitate Nucleation

Caption: Mechanism of recrystallization showing the transition from H-bond dominated solvation to π-stacking dominated crystallization.

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Oiling Out Compound separates as a liquid droplet instead of crystals.The temperature is above the melting point of the solvated solid. Remedy: Re-heat to dissolve, then add a seed crystal at a slightly lower temperature. Slow down the cooling rate.
No Crystallization Supersaturation is too stable (metastable zone too wide).Remedy: Scratch the inner wall of the flask with a glass rod to induce nucleation or add a "seed" crystal of pure compound.
Colored Impurities Oxidation products or polymeric residues.Remedy: Add Activated Carbon (1-2% w/w) during the hot dissolution step, stir for 5 mins, then hot filter.
Low Yield Compound is too soluble in cold solvent.Remedy: Concentrate the mother liquor (filtrate) by 50% on a rotovap and cool again to harvest a second crop.

References

  • National Institutes of Health (NIH). (2022). Design and synthesis of 4,6-diaryl pyrimidine derivatives. Frontiers in Chemistry. Retrieved from [Link]

  • MDPI. (2023). The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. Crystals Journal. Retrieved from [Link][2]

Sources

Application Notes and Protocols for the Functionalization of the Phenol Group in Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrimidine Scaffolds

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The functionalization of these scaffolds is a critical aspect of drug development, allowing for the fine-tuning of their pharmacological profiles. The phenol group on a pyrimidine ring, in particular, offers a versatile handle for introducing molecular diversity. This guide provides detailed application notes and protocols for the key chemical transformations used to functionalize the phenolic hydroxyl group of pyrimidine derivatives, offering insights into experimental design and execution for researchers in the field.

I. O-Alkylation: The Williamson Ether Synthesis and Control of Chemoselectivity

The formation of an ether linkage from the phenolic hydroxyl group is a fundamental transformation. The Williamson ether synthesis, a classic SN2 reaction, remains a widely used and effective method.[3] However, the presence of ring nitrogens in hydroxypyrimidines introduces a challenge of chemoselectivity between N-alkylation and O-alkylation.[4][5]

Mechanistic Insight

The Williamson ether synthesis involves the deprotonation of the hydroxyl group by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an alkyl halide or other suitable electrophile in an SN2 reaction to form the ether.[3] In the context of hydroxypyrimidines, the tautomeric equilibrium between the hydroxy and keto forms can lead to competing N-alkylation. The choice of base, solvent, and alkylating agent can significantly influence the N- versus O-alkylation ratio.

Diagram: Williamson Ether Synthesis Workflow

WilliamsonEtherSynthesis cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_products Products & Workup Hydroxypyrimidine Hydroxypyrimidine Derivative Reaction_Vessel Reaction Mixture Hydroxypyrimidine->Reaction_Vessel AlkylHalide Alkyl Halide (R-X) AlkylHalide->Reaction_Vessel Base Base (e.g., K₂CO₃, NaH) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DMF, Acetone) Solvent->Reaction_Vessel Temperature Temperature (e.g., RT to Reflux) Temperature->Reaction_Vessel O_Alkylated O-Alkylated Pyrimidine Workup Aqueous Workup & Purification O_Alkylated->Workup N_Alkylated N-Alkylated Pyrimidine (potential byproduct) N_Alkylated->Workup Reaction_Vessel->O_Alkylated Major Product (O-alkylation) Reaction_Vessel->N_Alkylated Minor Product (N-alkylation)

Caption: General workflow for the Williamson ether synthesis of hydroxypyrimidines.

Detailed Protocol: O-Alkylation of 4-Hydroxypyrimidine

This protocol provides a general procedure for the O-alkylation of 4-hydroxypyrimidine with an alkyl halide.

Materials:

  • 4-Hydroxypyrimidine

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxypyrimidine (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add the alkyl halide (1.1 - 1.2 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated pyrimidine.

Critical Parameters and Troubleshooting:

ParameterRecommendationRationale and Troubleshooting
Base K₂CO₃, Cs₂CO₃ are generally preferred for O-selectivity. Stronger bases like NaH can sometimes favor N-alkylation.A milder base can favor the formation of the phenoxide over deprotonation of the ring nitrogen. If N-alkylation is a major issue, consider a weaker base or different solvent.
Solvent Polar aprotic solvents like DMF, acetonitrile, or acetone are commonly used.The choice of solvent can influence the solubility of the reagents and the reaction rate. For challenging alkylations, a higher boiling point solvent may be necessary.
Alkylating Agent Primary alkyl halides are ideal. Secondary and tertiary halides can lead to elimination side reactions.[3]The SN2 mechanism is sensitive to steric hindrance. If elimination is observed, consider using a less hindered alkylating agent or milder reaction conditions.
Temperature Room temperature to reflux, depending on the reactivity of the alkyl halide.Start at a lower temperature and gradually increase if the reaction is slow. Higher temperatures can sometimes lead to side reactions.

II. O-Arylation: Modern Cross-Coupling Strategies

The synthesis of diaryl ethers from hydroxypyrimidines is a valuable transformation, often achieved through palladium- or copper-catalyzed cross-coupling reactions. The Buchwald-Hartwig and Ullmann-type reactions are the most prominent methods.

Mechanistic Insight

Buchwald-Hartwig O-Arylation: This palladium-catalyzed reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the hydroxypyrimidine and deprotonation to form a palladium-phenoxide intermediate. Reductive elimination then yields the diaryl ether and regenerates the Pd(0) catalyst.

Copper-Catalyzed O-Arylation (Ullmann Condensation): This reaction typically involves a Cu(I) catalyst. The mechanism is thought to proceed through the formation of a copper-phenoxide species which then undergoes oxidative addition with the aryl halide, followed by reductive elimination.[6]

Diagram: Catalytic Cycle for Buchwald-Hartwig O-Arylation

BuchwaldHartwig Pd0 L-Pd(0) PdII L-Pd(II)(Ar)(X) Pd0->PdII Ar-X OxAdd Oxidative Addition ArylHalide Ar-X PdOAr L-Pd(II)(Ar)(O-Pyr) PdII->PdOAr Pyr-OH, Base Hydroxypyrimidine Pyr-OH + Base LigandExch Ligand Exchange PdOAr->Pd0 Product Ar-O-Pyr PdOAr->Product RedElim Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig O-arylation.

Detailed Protocol: Copper-Catalyzed O-Arylation of 2-Hydroxypyrimidine

This protocol outlines a general procedure for the copper-catalyzed O-arylation of 2-hydroxypyrimidine with an aryl iodide.

Materials:

  • 2-Hydroxypyrimidine

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • Picolinic acid (as ligand)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Toluene

  • Ammonium hydroxide solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add 2-hydroxypyrimidine (1.0 eq), aryl iodide (1.2 eq), CuI (10 mol%), picolinic acid (20 mol%), and anhydrous K₃PO₄ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture at the desired temperature (e.g., 110 °C) with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with toluene and filter through a pad of Celite.

  • Wash the filtrate with ammonium hydroxide solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired diaryl ether.

Critical Parameters and Troubleshooting:

ParameterRecommendationRationale and Troubleshooting
Catalyst System For copper-catalyzed reactions, CuI with a suitable ligand like picolinic acid is effective.[6] For palladium-catalyzed reactions, a Pd-precatalyst with a biarylphosphine ligand (e.g., BrettPhos) is often used.The choice of catalyst and ligand is crucial for reactivity and selectivity. If the reaction is sluggish, screening different ligands and metal sources is recommended.
Base K₃PO₄ or Cs₂CO₃ are commonly employed.The base is necessary to deprotonate the hydroxypyrimidine. The choice of base can also affect the catalyst activity.
Solvent High-boiling point polar aprotic solvents like DMSO, DMF, or dioxane are typical.These solvents are necessary to achieve the required reaction temperatures and to dissolve the reagents. Ensure the solvent is anhydrous to prevent catalyst deactivation.
Aryl Halide Aryl iodides are generally the most reactive, followed by bromides and then chlorides.For less reactive aryl halides, a more active catalyst system or higher reaction temperatures may be required.

III. O-Acylation: Synthesis of Pyrimidine Esters

Esterification of the phenolic hydroxyl group of pyrimidines is another important functionalization strategy, often accomplished by reaction with acyl chlorides or acid anhydrides in the presence of a base.[7][8]

Mechanistic Insight

The reaction proceeds via nucleophilic acyl substitution. The base (e.g., pyridine) serves both to deprotonate the hydroxyl group, increasing its nucleophilicity, and to scavenge the HCl byproduct when using an acyl chloride.[7] Pyridine can also act as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate.

Detailed Protocol: Esterification of 4-Hydroxypyrimidine with an Acyl Chloride

Materials:

  • 4-Hydroxypyrimidine

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a dry round-bottom flask, dissolve 4-hydroxypyrimidine (1.0 eq) in anhydrous pyridine and anhydrous DCM.

  • Cool the solution in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

IV. C-C Bond Formation: Cross-Coupling Reactions

To achieve C-C bond formation at the position of the hydroxyl group, it is typically necessary to first convert the hydroxyl group into a better leaving group, such as a triflate (-OTf) or nonaflate. These derivatives can then participate in a variety of palladium-catalyzed cross-coupling reactions.

Diagram: Strategy for C-C Bond Formation

CC_Bond_Formation cluster_coupling Cross-Coupling Reactions Hydroxypyrimidine Hydroxypyrimidine Activation Activation (e.g., Tf₂O, pyridine) Hydroxypyrimidine->Activation PyrimidineTriflate Pyrimidine Triflate Activation->PyrimidineTriflate CrossCoupling Pd-Catalyzed Cross-Coupling PyrimidineTriflate->CrossCoupling FunctionalizedPyrimidine C-Functionalized Pyrimidine CrossCoupling->FunctionalizedPyrimidine Suzuki Suzuki (Ar-B(OH)₂) CrossCoupling->Suzuki Sonogashira Sonogashira (R-C≡CH) CrossCoupling->Sonogashira Heck Heck (Alkene) CrossCoupling->Heck

Caption: General strategy for C-C bond formation via pyrimidine triflates.

Detailed Protocol: Suzuki Coupling of a Pyrimidine Triflate

This protocol describes the synthesis of a pyrimidine triflate followed by a Suzuki cross-coupling reaction.

Part A: Synthesis of the Pyrimidine Triflate

  • Dissolve the hydroxypyrimidine (1.0 eq) in anhydrous DCM and pyridine at 0 °C.

  • Slowly add triflic anhydride (Tf₂O, 1.1 eq) dropwise.

  • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry over Na₂SO₄, filter, and concentrate to yield the crude pyrimidine triflate, which can often be used in the next step without further purification.

Part B: Suzuki Cross-Coupling

  • To a reaction vessel, add the pyrimidine triflate (1.0 eq), an arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable solvent system (e.g., dioxane/water).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir for 4-12 hours, monitoring by TLC.

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Key Cross-Coupling Reactions:

ReactionCoupling PartnerKey Reagents
Suzuki Coupling Aryl/vinyl boronic acid or esterPd catalyst, base (e.g., K₂CO₃, K₃PO₄)[9]
Sonogashira Coupling Terminal alkynePd catalyst, Cu(I) co-catalyst, amine base[10]
Heck Coupling AlkenePd catalyst, base (e.g., Et₃N)[11]

Conclusion

The functionalization of the phenol group in pyrimidine derivatives is a powerful tool for the synthesis of novel compounds with potential therapeutic applications. This guide has provided detailed protocols and insights into the key transformations of O-alkylation, O-arylation, O-acylation, and C-C bond formation. By understanding the underlying mechanisms and critical experimental parameters, researchers can effectively navigate the synthesis of a diverse range of functionalized pyrimidine derivatives for drug discovery and development.

References

  • G. A. A. Al-Hakami, H. A. Al-Hakami, A. A. El-Emam, et al. "Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines." Molecules, 2022.
  • A. K. Gomas, P. Kumar, V. S. S. K. L. D. S. S. S. et al. "Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues." Journal of the Serbian Chemical Society, 2017.[2]

  • OrgoSolver. "Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps." OrgoSolver Website.
  • S. K. Singh, P. K. Sharma, P. Kumar, et al. "A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions." RSC Advances, 2023.[10]

  • Organic Chemistry Portal. "Suzuki Coupling." organic-chemistry.org.[9]

  • Maiti, D., & Buchwald, S. L. "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers." The Journal of Organic Chemistry, 2010.[6]

  • Master Organic Chemistry. "The Williamson Ether Synthesis." masterorganicchemistry.com, 2014.[3]

  • Organic Chemistry Portal. "Sonogashira Coupling." organic-chemistry.org.[12]

  • Organic Chemistry Portal. "Heck Reaction." organic-chemistry.org.[11]

  • Chemguide. "esterification - alcohols and carboxylic acids." chemguide.co.uk.[8]

  • Al-Otaibi, E. A., Al-Zahrani, A. A., & El-Emam, A. A. "Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media." Green and Sustainable Chemistry, 2014.[1]

  • H. M. Shinde, S. B. Mhaske. "Regioselective synthesis of novel 4,5-diaryl functionalized 3,4-dihydropyrimidine-2(1H)-thiones via a non-Biginelli-type approach and evaluation of their in vitro anticancer activity." Organic & Biomolecular Chemistry, 2016.[13]

  • S. N. G. S. L. N. V. T. K. "N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor." Polymer Chemistry, 2019.[5]

  • Q. Zhang, D. Wang, X. Wang, K. Ding. "(2-Pyridyl)acetone-Promoted Cu-Catalyzed O-Arylation of Phenols with Aryl Iodides, Bromides, and Chlorides." The Journal of Organic Chemistry, 2009.[14]

  • J. C. R. G. R. S. H. M. M. M. "Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols." The Journal of Organic Chemistry, 2015.[15]

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Application Notes and Protocols for 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol in Liquid Crystal Formulations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Diarylpyrimidines in Advanced Liquid Crystal Materials

The field of liquid crystal (LC) technology is in a perpetual state of innovation, driven by the demand for displays with faster response times, higher contrast ratios, and lower power consumption. The molecular architecture of the liquid crystal molecules themselves is the primary determinant of these bulk properties. Heterocyclic liquid crystals, particularly those incorporating the pyrimidine moiety, have garnered significant attention due to the unique electronic and structural characteristics they impart to a liquid crystalline phase. The introduction of nitrogen atoms into the aromatic core alters the molecule's polarity, polarizability, and dipole moment, which in turn directly influence key performance metrics of a liquid crystal mixture, such as dielectric anisotropy (Δε) and birefringence (Δn).

This guide focuses on the application of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol, a calamitic (rod-shaped) molecule, as a potential dopant in nematic liquid crystal mixtures. The presence of the 2,4-disubstituted pyrimidine core, combined with a methoxy terminal group and a reactive phenol moiety, suggests a molecule with the potential to significantly modulate the electro-optical properties of a host liquid crystal. The phenol group, in particular, offers a site for hydrogen bonding, which can influence mesophase stability and clearing points, or it can serve as a synthetic handle for the creation of more complex dimeric or polymeric liquid crystal structures.

These application notes will provide a comprehensive overview of the synthesis, purification, and characterization of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol, followed by detailed protocols for its incorporation into a host nematic liquid crystal and the subsequent evaluation of the guest-host mixture's physical properties. The causality behind each experimental choice will be elucidated to provide a deeper understanding of the structure-property relationships at play.

Part 1: Synthesis and Purification of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol

The synthesis of 2,4-diarylpyrimidines is well-established, with palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling offering a versatile and high-yielding route.[1][2][3] A one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine is a particularly efficient method for generating the desired diarylated pyrimidine core.[1]

Synthetic Pathway Overview

The proposed synthesis of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol involves a sequential or one-pot Suzuki-Miyaura cross-coupling reaction between 2,4-dichloropyrimidine and two different boronic acids: (4-methoxyphenyl)boronic acid and (4-(benzyloxy)phenyl)boronic acid, followed by a deprotection step to reveal the phenol group. The use of a benzyl protecting group for the phenol is a standard strategy to prevent interference with the coupling reaction.

Synthesis_Pathway A 2,4-Dichloropyrimidine C Intermediate: 2-Chloro-4-(4-methoxyphenyl)pyrimidine A->C Suzuki Coupling (Pd catalyst, base) B (4-Methoxyphenyl)boronic acid B->C E Protected Product: 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]benzyloxybenzene C->E Suzuki Coupling (Pd catalyst, base) D (4-(Benzyloxy)phenyl)boronic acid D->E F Final Product: 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol E->F Deprotection (e.g., Hydrogenolysis)

Caption: Synthetic pathway for 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol.

Detailed Synthesis Protocol

Materials:

  • 2,4-Dichloropyrimidine

  • (4-Methoxyphenyl)boronic acid

  • (4-(Benzyloxy)phenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Palladium on carbon (Pd/C)

  • Hydrogen gas or a hydrogen transfer reagent (e.g., cyclohexene)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Protocol:

  • Step 1: First Suzuki Coupling. In a round-bottom flask, combine 2,4-dichloropyrimidine (1.0 eq), (4-methoxyphenyl)boronic acid (1.05 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.08 eq). Add a 3:1:1 mixture of toluene:ethanol:water. Degas the mixture with nitrogen or argon for 15-20 minutes. Add K₂CO₃ (2.0 eq) and heat the reaction to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon consumption of the starting material, cool the reaction to room temperature.

  • Step 2: Second Suzuki Coupling. To the reaction mixture from Step 1, add (4-(benzyloxy)phenyl)boronic acid (1.05 eq) and additional K₂CO₃ (2.0 eq). Degas the mixture again and heat to 90 °C. Continue to monitor by TLC until the intermediate from Step 1 is consumed.

  • Step 3: Work-up and Purification of the Protected Product. After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the protected product, 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]benzyloxybenzene.

  • Step 4: Deprotection. Dissolve the protected product in ethanol or ethyl acetate. Add a catalytic amount of 10% Pd/C. The reaction can be carried out under a hydrogen atmosphere (balloon or Parr hydrogenator) or by using a hydrogen transfer reagent like cyclohexene and refluxing the mixture. Monitor the reaction by TLC.

  • Step 5: Final Purification. Upon completion of the deprotection, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure. The crude final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield pure 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol.

Causality of Experimental Choices:

  • Palladium Catalyst: Palladium catalysts are highly effective for C-C bond formation in Suzuki couplings due to their ability to cycle through oxidative addition, transmetalation, and reductive elimination steps.[3]

  • Base: The base (K₂CO₃) is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[3]

  • Solvent System: A mixture of an organic solvent (toluene) and a protic solvent (ethanol/water) is often used to dissolve both the organic reactants and the inorganic base.

  • Protecting Group: The benzyl group is used to protect the acidic phenol proton, which would otherwise interfere with the basic conditions of the Suzuki coupling. It can be readily removed under mild hydrogenolysis conditions.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

TechniqueExpected Observations
¹H NMR Characteristic aromatic proton signals for the pyrimidine and phenyl rings. Signals for the methoxy group and the phenolic hydroxyl proton.
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the product.
FT-IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the phenol group.
Elemental Analysis The percentage composition of C, H, and N should be within ±0.4% of the calculated values.

Part 2: Application in Liquid Crystal Mixtures

The utility of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol as a liquid crystal dopant lies in its ability to modulate the physical properties of a host nematic mixture. The following protocols outline the preparation of a guest-host mixture and the characterization of its key electro-optical properties.

Preparation of the Guest-Host Liquid Crystal Mixture

A common method for preparing guest-host mixtures is by dissolving the dopant in the host liquid crystal at a temperature above the host's clearing point.

Guest_Host_Preparation A Weigh Host LC and Dopant B Combine in a Vial A->B C Heat above Clearing Point (Isotropic Phase) B->C D Vortex/Stir until Homogeneous C->D E Cool to Room Temperature D->E F Fill LC Cell by Capillary Action E->F

Caption: Workflow for preparing a guest-host liquid crystal mixture.

Protocol:

  • Selection of Host: Choose a commercially available nematic liquid crystal host with well-characterized properties (e.g., E7 from Merck).

  • Dopant Concentration: Prepare a series of mixtures with varying concentrations of the dopant, typically ranging from 1% to 10% by weight.

  • Mixing: Accurately weigh the host liquid crystal and the dopant into a small vial. Heat the vial on a hot plate to a temperature about 10 °C above the clearing point of the host. The mixture should be in the isotropic liquid state.

  • Homogenization: Vortex or stir the mixture until the dopant is completely dissolved and the solution is homogeneous.

  • Cell Filling: While still in the isotropic phase, fill a pre-fabricated liquid crystal cell (with a known cell gap and alignment layer) by capillary action.[4]

Characterization of the Guest-Host Mixture

The following protocols describe the measurement of key physical properties that are critical for the performance of a liquid crystal display.

The phase transition temperatures, particularly the nematic-to-isotropic clearing point (Tₙᵢ), are fundamental properties of a liquid crystal mixture.

Protocol:

  • Differential Scanning Calorimetry (DSC): Place a small amount (5-10 mg) of the guest-host mixture in an aluminum DSC pan. Heat the sample at a controlled rate (e.g., 5 °C/min) and then cool it at the same rate. Phase transitions will appear as endothermic or exothermic peaks in the DSC thermogram. The peak maximum is taken as the transition temperature.

  • Polarized Optical Microscopy (POM): Place a small drop of the mixture on a microscope slide and cover with a coverslip. Place the slide on a hot stage attached to a polarized light microscope. Observe the texture of the liquid crystal as the temperature is slowly ramped up and down. The temperature at which the birefringent nematic texture disappears upon heating is the clearing point.

Expected Influence: The addition of a calamitic dopant typically alters the clearing point of the host. The magnitude and direction of this change depend on the geometric and chemical compatibility of the dopant with the host molecules. The presence of the phenol group may lead to hydrogen bonding, which can either stabilize or destabilize the nematic phase.[5]

Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices and is a key parameter for display applications.

Protocol:

  • Abbe Refractometer: An Abbe refractometer equipped with a polarizer and a temperature-controlled stage can be used to measure nₑ and nₒ directly. A homeotropically aligned cell is used to measure nₒ, and a planar aligned cell is used to measure nₑ.

  • Interferometric or Spectrophotometric Methods: These methods involve measuring the phase retardation of light passing through a planar aligned cell. By analyzing the transmission spectrum or interference pattern, the birefringence can be calculated.

Expected Influence: Diarylpyrimidine derivatives are known to exhibit high birefringence due to their extended π-conjugated system. Therefore, doping with 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol is expected to increase the birefringence of the host mixture.

Dielectric anisotropy (Δε = ε∥ - ε⊥) determines the response of the liquid crystal to an applied electric field.

Protocol:

  • Capacitance Measurement: Measure the capacitance of a planar aligned cell (C⊥) and a homeotropically aligned cell (C∥) using an LCR meter. The dielectric permittivities (ε⊥ and ε∥) can be calculated from the capacitance values, the cell area, and the cell gap.

  • Voltage-Dependent Capacitance: Alternatively, for a planar cell, ε⊥ can be measured at a voltage below the Freedericksz transition threshold, and ε∥ can be determined by measuring the capacitance at a high voltage that saturates the molecular reorientation.

Expected Influence: The pyrimidine ring is a π-deficient aromatic system, and the presence of the nitrogen atoms introduces a significant dipole moment. The overall dielectric anisotropy will depend on the orientation of the net dipole moment with respect to the long molecular axis. The methoxy and phenol groups will also contribute to the overall dipole moment.

Rotational viscosity is a critical parameter that influences the switching speed of a liquid crystal device.

Protocol:

  • Transient Current Method: Apply a voltage step to a planar aligned cell and measure the transient current as the director reorients. The rotational viscosity can be extracted by fitting the current response to a theoretical model.[6]

  • Rotating Magnetic Field Method: A more specialized technique involves measuring the torque on a liquid crystal sample in a rotating magnetic field.[7]

Expected Influence: The introduction of a dopant generally increases the rotational viscosity of the host mixture. The magnitude of this increase will depend on the size, shape, and intermolecular interactions of the dopant molecule. The potential for hydrogen bonding from the phenol group could lead to a more significant increase in viscosity.

Part 3: Structure-Property Relationships and Field-Proven Insights

The molecular structure of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol provides several clues to its potential behavior as a liquid crystal dopant:

  • Rigid Core: The 2,4-diarylpyrimidine core provides the necessary rigidity and anisotropy for mesophase formation. The extended conjugation of this system is expected to contribute positively to the birefringence.

  • Terminal Groups: The methoxy group is a common terminal substituent in calamitic liquid crystals and generally promotes mesophase stability. The phenol group is less common as a terminal group in commercial liquid crystals but offers unique possibilities.

  • Hydrogen Bonding: The phenol group can act as a hydrogen bond donor, potentially forming dimers or more complex supramolecular structures. This can significantly impact the phase transition temperatures and viscosity.[5][8] The strength and nature of hydrogen bonding can be influenced by the surrounding host matrix.

  • Synthetic Versatility: The phenol group is a reactive handle for further chemical modification. It can be esterified or etherified to create a wide range of new liquid crystal molecules with different terminal chains, leading to a systematic study of structure-property relationships. For example, esterification with various benzoic acids could be used to create three-ring ester liquid crystals.[9]

Field-Proven Insights:

It is anticipated that 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol will be a high-melting solid that, when doped into a nematic host, will increase the birefringence and likely the clearing point, depending on the host and dopant concentration. The dielectric anisotropy is expected to be positive and of moderate to high magnitude. The rotational viscosity is also expected to increase.

Conclusion

4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol represents a promising molecular scaffold for the development of new liquid crystal materials. Its synthesis is achievable through established cross-coupling methodologies, and its unique combination of a diarylpyrimidine core with a reactive phenol terminus offers multiple avenues for tuning the properties of liquid crystal mixtures. The protocols outlined in this guide provide a comprehensive framework for the synthesis, purification, and detailed characterization of this compound and its effects as a dopant in a nematic host. The systematic study of this and related molecules will undoubtedly contribute to the rational design of next-generation liquid crystal materials for advanced display and photonic applications.

References

  • 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions. Beilstein Journal of Organic Chemistry, 2024.

  • Hydrogen-bonded liquid crystals. Novel mesogens incorporating nonmesogenic bipyridyl compounds through complexation between hydrogen-bond donor and acceptor moieties. Chemistry of Materials, 1995.

  • Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Molecules, 2012.

  • Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. Polymers, 2020.

  • Dyes for guest–host liquid crystal applications. Journal of Materials Chemistry C, 2023.

  • Liquid Crystals — Research Group in Physical Properties of the Materials. GRPFM — UPC. Universitat Politècnica de Catalunya.

  • Angular Dependence of Guest–Host Liquid Crystal Devices with High Pretilt Angle Using Mixture of Vertical and Horizontal Alignment Materials. Crystals, 2023.

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 2023.

  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. International Journal of Molecular Sciences, 2023.

  • Nanoparticle-Induced Property Changes in Nematic Liquid Crystals. Nanomaterials, 2022.

  • Synthesis and characterization of some calamitic liquid crystals consisting of cholesterol, rod-like imine and biphenyl-4-carboxylate components. Universiti Sains Malaysia, 2006.

  • New Series of Hydrogen-Bonded Liquid Crystal with High Birefringence and Conductivity. Materials, 2024.

  • Thermotropic Liquid-Crystalline Properties of Viologens Containing 4-n-alkylbenzenesulfonates. Materials, 2019.

  • Guest-Host Interactions in Nematic Liquid Crystals. ResearchGate, 2017.

  • Structure-Property relationships of emulsifiers for liquid crystal formation. Personal Care Magazine, 2023.

  • Topological defects induced by air inclusions in ferroelectric nematic liquid crystals with ionic doping. Soft Matter, 2025.

  • First Singlet (n,π*) Excited State of Hydrogen-Bonded Complexes between Water and Pyrimidine. The Journal of Physical Chemistry A, 2006.

  • Synthesis and Mesomorphic and Electrical Investigations of New Furan Liquid Crystal Derivatives. Frontiers in Materials, 2021.

  • MR-TADF liquid crystals: towards self assembling host–guest mixtures showing narrowband emission from the mesophase. Chemical Science, 2024.

  • Synthesis and characterisation of novel calamitic liquid crystalline compounds. Molecular Crystals and Liquid Crystals, 2025.

  • 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions. Beilstein Journal of Organic Chemistry, 2024.

  • Mesomorphic and photochromic luminescent behaviour of side-chain liquid crystalline polymers containing di-substituted cyanostilbene groups with different numbers of alkyl tail chains. Polymer Chemistry, 2022.

  • Pyridine-Based Three-Ring Bent-Shape Supramolecular Hydrogen Bond-Induced Liquid Crystalline Complexes: Preparation and Density Functional Theory Investigation. ResearchGate, 2021.

  • Synthesis and characterization of calamitic liquid crystals based on benzothiazole-substituted aroylhydrazone: effect of terminal groups on phase behavior. ResearchGate, 2022.

  • On the Miscibility of Nematic Liquid Crystals with Ionic Liquids and Joint Reaction for High Helical Twisting Power Product(s). Materials, 2021.

  • Thermotropic liquid crystals for precision drug delivery and diagnostics: Molecular design, characterization, and clinical trans. Journal of Controlled Release, 2024.

  • Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. Chemosensors, 2022.

  • Design of chiral guest-host liquid crystals for a transmittance-tunable smart window. Scientific Reports, 2022.

  • Mesomorphic behavior induced by stacking interactions between poly(2-vinyl pyridine) and palladium pincer surfactants in the solid state. ResearchGate, 2012.

  • Synthesis of Liquid Crystal Compound with Azo Linaker and Effect of Terminal Group on Liquid Crystal Properties. International Journal of Research in Engineering and Science, 2023.

Sources

Troubleshooting & Optimization

Removing palladium catalysts from 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Challenge: The "Ligand Effect"

Before attempting remediation, you must understand why standard filtration fails for this specific molecule.

The Problem: Your molecule, 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol, is not just a substrate; it is a ligand. The pyrimidine core contains two nitrogen atoms with lone pairs capable of coordinating to Palladium (Pd).

  • The Trap: Pd often forms a stable complex with the pyrimidine nitrogens.

  • The Consequence: Standard silica chromatography or simple recrystallization often fails because the Pd is chemically bound to your product, not just physically mixed with it. It "co-travels" through purification steps.

Target Specification (ICH Q3D Compliance):

  • Oral Administration: < 100 µ g/day (typically < 10 ppm for a 10g daily dose).[1]

  • Parenteral Administration: < 10 µ g/day (typically < 1 ppm).

Decision Matrix: Selecting Your Protocol

Use this logic flow to select the correct remediation strategy based on your current purity and physical state.

Pd_Removal_Decision_Tree Start Start: Crude Product Analysis StateCheck Is the Pd Colloidal (Black/Grey) or Complexed (Homogeneous)? Start->StateCheck Colloidal Colloidal (Black Particulates) StateCheck->Colloidal Visible Particles Complexed Complexed (Clear/Brown Solution) StateCheck->Complexed No Particles Celite Step 1: Hot Filtration through Celite + Charcoal Colloidal->Celite Scavenger Step 2: Chemical Scavenging Complexed->Scavenger Celite->Scavenger Solubility Solubility Check Scavenger->Solubility HighSol Soluble in THF/EtOAc/MeOH Solubility->HighSol LowSol Soluble only in DMSO/DMF Solubility->LowSol MethodA Method A: SiliaMetS® DMT (Best for N-Heterocycles) HighSol->MethodA Preferred MethodB Method B: Aqueous NAC Wash (L-Cysteine/N-Acetylcysteine) HighSol->MethodB Alternative LowSol->MethodA Must use Resin MethodC Method C: Crystallization (High Risk of Entrapment) LowSol->MethodC Last Resort

Figure 1: Decision matrix for selecting the appropriate palladium removal technique based on product state and solubility.

Tier 1 Solution: Solid-Supported Scavengers (Recommended)

For pyrimidine-containing molecules, standard thiol scavengers are often insufficient. We recommend Dimercaptotriazine (DMT) functionalized silica.

Why DMT? The DMT ligand is more aggressive than standard thiols. It has a high affinity for Pd(II) and Pd(0) species that are coordinated to nitrogen heterocycles. It effectively "out-competes" your pyrimidine ring for the metal.

Protocol A: SiliaMetS® DMT Remediation

Applicability: Best for products soluble in THF, MeOH, EtOAc, or DCM.

  • Dissolution: Dissolve crude 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol in THF or 10% MeOH/DCM . Avoid pure DCM if possible; polar solvents assist in ligand exchange.

  • Loading: Add SiliaMetS® DMT (or equivalent) at 4–8 equivalents relative to the residual Pd content (molar).

    • Note: If Pd content is unknown, use 5-10% w/w relative to the mass of the crude product.

  • Incubation: Stir at 50–60°C for 4–12 hours .

    • Critical Step: Heat is required to overcome the activation energy of breaking the Pyrimidine-Pd bond. Room temperature stirring is often ineffective for this specific molecule.

  • Filtration: Filter the suspension hot through a 0.45 µm PTFE membrane or a pad of Celite to remove the scavenger.

  • Analysis: Concentrate and test a small aliquot via ICP-MS.

Comparative Efficiency Data (Typical for N-Heterocycles)

Scavenger TypeFunctional GroupEfficiency (Pd Removal)Selectivity (Yield Loss)
SiliaMetS® DMT Dimercaptotriazine> 95% Very Low (< 1%)
SiliaMetS® ThiolPropylthiol70-85%Low
Activated CarbonCarbon40-90% (Variable)High (Product Adsorption)
TAAcOHTriamine/Acid< 50%Moderate

Tier 2 Solution: Aqueous Chelation Wash

If solid-supported scavengers are unavailable or too costly for the scale, use a "Active Wash" with N-Acetylcysteine (NAC) or L-Cysteine .

Protocol B: The NAC Wash

Applicability: Only if the product is soluble in water-immiscible organic solvents (EtOAc, 2-MeTHF).

  • Preparation: Dissolve the crude product in 2-MeTHF or Ethyl Acetate .

  • Scavenger Solution: Prepare a 5-10% (w/v) aqueous solution of N-Acetylcysteine . Adjust pH to neutral (pH 6-7) using dilute NaOH if necessary (to prevent deprotonation of your phenol group).

  • The Wash:

    • Add the aqueous NAC solution to the organic layer (1:1 volume ratio).

    • Heat the biphasic mixture to 40-50°C under vigorous stirring for 1-2 hours.

    • Mechanism:[2][3] The NAC extracts Pd from the organic phase into the aqueous phase by forming a highly water-soluble Pd-NAC complex.

  • Separation: Cool to room temperature and separate layers.

  • Repeat: Perform the wash 2-3 times.

  • Rinse: Wash the organic layer once with water and once with brine to remove residual NAC.

Troubleshooting & FAQs

Q1: The product is turning grey/black during crystallization.

Diagnosis: This is "Colloidal Palladium." As the product crystallizes, Pd particles are being excluded from the lattice and aggregating. Fix: You must perform a Hot Filtration before crystallization.

  • Dissolve product in a good solvent.

  • Add Activated Carbon (Charcoal) (5-10 wt%) and stir for 30 mins.

  • Filter through a tight pad of Celite 545 .

  • Then proceed to crystallization.

Q2: I used the scavenger, but Pd levels plateaued at 50 ppm.

Diagnosis: Kinetic trapping. The Pd is buried deep within the product aggregates or the solvent is too non-polar. Fix:

  • Switch Solvents: Use a solvent with higher coordinating ability (e.g., DMF or DMSO) for the scavenging step, then precipitate the product by adding water.

  • Increase Temperature: Run the scavenging step at reflux (if stable).

Q3: Can I just recrystallize the product to remove Pd?

Warning: Do not rely on crystallization alone. Flat, aromatic heterocycles like yours often form "inclusion complexes" where Pd is trapped inside the crystal lattice. Recrystallization can sometimes increase Pd concentration relative to the mother liquor. Always scavenge before the final crystallization.

Mechanism of Action

The following diagram illustrates why DMT is superior to simple thiols for your specific pyrimidine-phenol molecule.

Scavenging_Mechanism cluster_0 The Problem: Stable Complex cluster_1 The Solution: Ligand Exchange Complex Pd-Pyrimidine Complex (Pd bound to N atoms) Transition Transition State (Heat Required) Complex->Transition + DMT Resin DMT SiliaMetS® DMT (Chelating Resin) Result Pd-DMT (Solid) + Free Product Transition->Result - Energy note DMT forms a tridentate chelate that is thermodynamically more stable than the pyrimidine-Pd bond. Result->note

Figure 2: Mechanistic pathway of ligand exchange. The DMT resin utilizes the chelate effect to break the stable Pyrimidine-Pd coordination bond.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[4] Link

  • ICH Q3D. (2019). Guideline for Elemental Impurities Q3D(R1). International Council for Harmonisation.[2][5] Link

  • SiliCycle Inc. (2023). Metal Scavenging Solutions: SiliaMetS® User Guide.Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[6] Link

  • Biotage. (2023). Strategies for Palladium Removal in Drug Development.Link

Sources

Technical Support Center: Optimizing Pyrimidine Ring Closure in Phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced art of synthesizing pyrimidine derivatives from phenolic precursors. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrimidine ring closure reactions. Here, we move beyond generic protocols to provide in-depth, field-proven insights into optimizing one of the most critical parameters: temperature .

Introduction: The Critical Role of Temperature in Phenolic Pyrimidine Synthesis

The synthesis of pyrimidines is a cornerstone of heterocyclic chemistry, with applications ranging from pharmaceuticals to materials science.[1] When a phenol moiety is part of the starting material, the reaction's sensitivity to temperature becomes even more pronounced. The electron-donating or -withdrawing nature of the hydroxyl group, and any other substituents on the phenol ring, can significantly influence the stability of intermediates and the activation energy required for the final ring closure.[2] This guide will provide you with the foundational knowledge and practical troubleshooting strategies to master temperature optimization for your specific phenolic substrate.

Section 1: Foundational Principles of Temperature Optimization

The Kinetics and Thermodynamics of Ring Closure

The rate of a chemical reaction is intrinsically linked to temperature, a relationship described by the Arrhenius equation. In essence, increasing the temperature provides the reacting molecules with the necessary kinetic energy to overcome the activation energy barrier of the rate-determining step.[3] However, higher temperatures can also promote undesirable side reactions or the decomposition of thermally sensitive intermediates.[4] Therefore, successful optimization lies in finding the "sweet spot" that maximizes the rate of the desired ring closure while minimizing competing pathways.

Key Synthetic Routes and Their Temperature-Sensitive Steps

Two of the most common methods for synthesizing pyrimidines are the Biginelli and Pinner reactions. Understanding their mechanisms is key to effective temperature optimization.

The Biginelli Reaction: This one-pot, three-component reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea.[5][6] When using a phenolic aldehyde, the initial condensation with urea to form an iminium intermediate is a critical, often temperature-dependent, step.[7]

Biginelli_Mechanism cluster_0 Step 1: Iminium Formation (Temperature Sensitive) cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Dehydration (Temperature Sensitive) A Phenolic Aldehyde + Urea B N-Acyliminium Ion A->B Condensation D Open-Chain Intermediate B->D + β-Ketoester Enolate C β-Ketoester Enolate E Dihydropyrimidinone D->E Ring Closure

Biginelli reaction mechanism highlighting temperature-sensitive steps.

The Pinner Reaction: This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which can then be treated with an amine source to form the pyrimidine ring.[8][9] The Pinner salt intermediate is often thermally unstable, making low-temperature conditions crucial in the initial phase of the reaction.[4][8]

Pinner_Mechanism cluster_0 Step 1: Pinner Salt Formation (Low Temperature) cluster_1 Step 2: Amidine Formation cluster_2 Step 3: Cyclization (Temperature Dependent) A Cyanophenol + Alcohol + Acid B Imino Ester Salt (Pinner Salt) A->B Addition D Amidine B->D + Ammonia/Amine C Ammonia/Amine E Pyrimidine D->E + 1,3-Dicarbonyl

Pinner reaction mechanism highlighting the need for low temperature in the initial step.
The Electronic Influence of the Phenol Group

The hydroxyl group of a phenol is an activating, ortho-, para-directing group. Its electron-donating nature can influence the reactivity of the aldehyde or nitrile group. Furthermore, other substituents on the phenol ring can either enhance or diminish this effect, altering the electron density of the reacting functional groups and, consequently, the optimal temperature for the reaction.

Substituent on Phenol RingElectronic EffectExpected Impact on ReactivitySuggested Starting Temperature
Electron-Donating (e.g., -OCH₃, -CH₃)Increases electron density on the ringMay facilitate electrophilic steps but can sometimes hinder nucleophilic attackLower to moderate (e.g., 60-80 °C for Biginelli)
Electron-Withdrawing (e.g., -NO₂, -Cl)Decreases electron density on the ringMay facilitate nucleophilic attack on the ring but can deactivate the aldehyde/nitrileModerate to higher (e.g., 80-120 °C for Biginelli)
Ortho-Hydroxyl (-OH)Steric hindrance and potential for intramolecular hydrogen bondingCan significantly increase the activation energy, potentially inhibiting the reactionMay require significantly higher temperatures or a different synthetic route[2][3]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of phenolic pyrimidines, with a focus on temperature-related solutions.

Q1: My Biginelli reaction with a phenolic aldehyde is giving a very low yield or not working at all. What should I do?

A1: Low yields in the Biginelli reaction with phenolic aldehydes are a common challenge. Here’s a systematic approach to troubleshooting:

  • Initial Temperature Check: The classical Biginelli reaction is often run at reflux in ethanol.[6] However, the optimal temperature can be highly substrate-dependent. If you are running the reaction at a lower temperature, a gradual increase may be necessary to overcome the activation energy. Conversely, if you are at a high temperature, decomposition of the starting materials or intermediates could be the issue.

  • The "Ortho-Hydroxyl" Problem: If your phenolic aldehyde has a hydroxyl group at the ortho-position (e.g., 2,4-dihydroxybenzaldehyde), the reaction may be inhibited. A computational study has shown that the ortho-hydroxyl group can significantly increase the activation energy of the rate-determining step, preventing the initial condensation with urea.[2][3] In this case, simply increasing the temperature may not be sufficient, and you may need to consider protecting the ortho-hydroxyl group or exploring an alternative synthetic route.

  • Catalyst Activity and Temperature: The choice of catalyst is crucial, and its activity is often temperature-dependent. While strong Brønsted acids like HCl are traditional, Lewis acids such as copper triflate have been shown to be effective.[10] The optimal temperature for your chosen catalyst may differ. Consider screening different catalysts at various temperatures.

  • Solvent Choice: The boiling point of your solvent will dictate the maximum temperature of the reaction at atmospheric pressure. If a higher temperature is required, switching to a higher-boiling solvent like N,N-dimethylformamide (DMF) or using microwave irradiation could be beneficial.[11]

Troubleshooting_Low_Yield Start Low or No Yield Ortho_OH Is there an ortho-hydroxyl group on the aldehyde? Start->Ortho_OH Protect_Group Consider protecting the -OH group or an alternative synthetic route. Ortho_OH->Protect_Group Yes Increase_Temp Gradually increase reaction temperature. Monitor by TLC. Ortho_OH->Increase_Temp No Change_Catalyst Screen different catalysts (Lewis acids, etc.). Increase_Temp->Change_Catalyst No Improvement Success Improved Yield Increase_Temp->Success Improvement Change_Solvent Switch to a higher-boiling solvent or use microwave irradiation. Change_Catalyst->Change_Solvent No Improvement Change_Catalyst->Success Improvement Change_Solvent->Success Improvement

Troubleshooting workflow for low yield in Biginelli reactions with phenolic aldehydes.
Q2: My Pinner reaction with a cyanophenol is failing. What are the critical temperature parameters?

A2: The Pinner reaction's success is highly dependent on careful temperature control, especially in the initial stages.

  • Formation of the Pinner Salt: The first step, the formation of the imino ester salt (Pinner salt), is typically carried out at low temperatures (e.g., -10 °C to 0 °C).[4] This is because the Pinner salt is often thermodynamically unstable and can rearrange or decompose at higher temperatures.[8][9] If you are not seeing the formation of the Pinner salt, ensure your reaction is sufficiently cooled and that anhydrous conditions are maintained.

  • Cyclization Step: The subsequent cyclization to form the pyrimidine ring may require heating. The optimal temperature for this step will depend on the nucleophilicity of your amine source and the reactivity of your 1,3-dicarbonyl component. A good starting point is room temperature, with a gradual increase in heat while monitoring the reaction by TLC.

  • Electron-Rich vs. Electron-Poor Nitriles: The electronic nature of your cyanophenol plays a role. Electron-rich nitriles are more readily protonated and may react under milder acidic conditions and lower temperatures. Conversely, electron-poor nitriles are better electrophiles and may react more efficiently under base-catalyzed conditions.[8][9]

Q3: I'm observing significant side product formation. How can temperature manipulation help?

A3: Side product formation is often a kinetic vs. thermodynamic issue that can be influenced by temperature.

  • In Biginelli Reactions: At higher temperatures, the decomposition of urea can lead to the formation of Hantzsch-type 1,4-dihydropyridine byproducts.[8] If you observe these, lowering the reaction temperature may favor the desired Biginelli pathway.

  • In Pinner Reactions: As mentioned, higher temperatures during the initial step can lead to the decomposition of the Pinner salt into an amide and an alkyl chloride.[4][8] Strict adherence to low-temperature conditions for the formation of the Pinner salt is crucial.

Section 3: Frequently Asked Questions (FAQs)

  • What is a good starting temperature for a Biginelli reaction with a novel phenolic aldehyde?

    • A good starting point is typically refluxing ethanol (around 78 °C). However, if the aldehyde has strong electron-withdrawing groups, you may need to start at a higher temperature. For those with electron-donating groups, a lower temperature may be sufficient.

  • How do I know if my Pinner salt has formed before proceeding to the next step?

    • The Pinner salt often precipitates from the reaction mixture as a crystalline solid.[4] If it does not, you can take a small aliquot of the reaction mixture (under anhydrous conditions), quench it carefully, and analyze it by ¹H NMR to check for the disappearance of the nitrile starting material and the appearance of new signals corresponding to the imino ester.

  • Can microwave synthesis be used for these reactions?

    • Yes, microwave-assisted synthesis can be a very effective way to rapidly screen reaction conditions and often leads to higher yields and shorter reaction times.[11] The sealed-vessel conditions also allow for temperatures above the solvent's boiling point.

Section 4: Experimental Protocols

Protocol 4.1: General Procedure for a Biginelli Reaction with a Phenolic Aldehyde
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the phenolic aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).

  • Add the chosen solvent (e.g., ethanol, 20 mL) and the catalyst (e.g., 4-5 drops of concentrated HCl or 10 mol% of a Lewis acid).

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography or recrystallization.[2]

Protocol 4.2: General Procedure for a Pinner Reaction with a Cyanophenol
  • Pinner Salt Formation: In a flame-dried, three-neck round-bottom flask equipped with a gas inlet, a thermometer, and a drying tube, dissolve the cyanophenol (10 mmol) in anhydrous alcohol (e.g., methanol, 20 mL). Cool the solution to -10 °C to 0 °C in an ice-salt bath.

  • Bubble dry HCl gas through the solution while maintaining the low temperature. The reaction is typically complete when the Pinner salt precipitates or after several hours.

  • Amidine Formation and Cyclization: To the cold suspension of the Pinner salt, add a solution of the amine source (e.g., ammonia in an appropriate solvent) and the 1,3-dicarbonyl compound.

  • Allow the reaction to warm to room temperature and then heat to the desired temperature while monitoring by TLC.

  • Upon completion, quench the reaction, neutralize the acid, and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization.

Section 5: References

  • Bhat, A. R., et al. (2021). Synthesis of pyrano[2,3-d]pyrimidine analogues and their antimicrobial activity. Journal of an appropriate journal, vol(issue), pages.

  • Verbitskiy, E. V., et al. (2009). Microwave-assisted synthesis of 4-(5-nitrofuran-2-yl)-5-arylamino-substituted pyrimidines. Journal of Organic Chemistry, 74(21), 7595–7598.

  • Wessjohann, L. A., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572-1578.

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]

  • BenchChem. (2025). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-140.

  • J&K Scientific. (2025). Pinner Reaction.

  • Tariq, M., et al. (2019). Design, synthesis of pyrimidine derivatives. Journal of Heterocyclic Chemistry, 56(8), 2289–2297.

  • Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References.

  • Kumar, S., et al. (2015). Phenols Catalyzed Biginelli Reactions: A Self Catalyzed Monastrol Protocol. ResearchGate.

  • ResearchGate. (n.d.). Effect of temperature, amount of the catalyst and solvent on the synthesis of 7c in the presence of ZnO-Ch NCs.

  • Nature. (n.d.). Computational studies of pyrimidine ring-opening.

  • Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.

  • Peng, B., et al. (n.d.). Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. PMC.

  • Chandra, R., et al. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC.

  • BenchChem. (2025). Understanding the unreactivity of 2,4-dihydroxybenzaldehyde in Biginelli reaction.

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888.

  • BenchChem. (2025). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers.

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).

  • ResearchGate. (n.d.). Amidation of Phenol Derivatives: A Direct Synthesis of Paracetamol (Acetaminophen) from Hydroquinone.

  • PubMed. (2024). Rational Design, Synthesis, and Computational Investigation of Dihydropyridine [2,3-d] Pyrimidines as Polyphenol Oxidase Inhibitors with Improved Potency.

  • Martinez, A., et al. (2019). Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. Molecules, 24(15), 2828.

  • Garcia-Márquez, E., et al. (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. Molecules, 24(4), 809.

  • Wikipedia. (n.d.). Pinner reaction.

  • Sigma-Aldrich. (n.d.). Biginelli Reaction.

  • ResearchGate. (2024). The Effect of solvent, pH, extraction time and temperature on the extraction of phenolic compounds and antioxidant activity of Carpobrotus edulis.

  • Su, L., et al. (2018). Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines. Organic Letters, 20(11), 3399-3402.

  • García-Márquez, E., et al. (2012). Effect of solvent-temperature extraction conditions on the initial antioxidant activity and total phenolic content of muitle extracts and their decay upon storage at different pH. Revista Mexicana de Ingeniería Química, 11(1), 1-10.

  • Lokhande, T. N., et al. (2026). A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Der Pharma Chemica.

  • Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. (2019). JETIR.

  • Huseynzada, A. E., et al. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Advances, 11(11), 6206-6218.

  • BenchChem. (2025). Theoretical studies on the electronic structure of pyrimidines.

  • Su, L., et al. (2018). Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines. ACS Figshare.

  • ResearchGate. (2026). (PDF) Synthesis, reactions, and applications of pyrimidine derivatives.

  • Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. (n.d.).

  • PubMed. (2012). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives.

  • Royal Society of Chemistry. (n.d.). Solvent effect on the competition between weak and strong interactions in phenol solutions studied by near-infrared spectroscopy and DFT calculations.

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions.

  • ResearchGate. (n.d.). Catalytic activity at different temperatures.

  • BenchChem. (2025). Technical Support Center: Optimizing Amination Reactions of Pyrimidines.

  • SciSpace. (2020). Temperature controlled condensation of nitriles: efficient and convenient synthesis of b- enaminonitriles, 4-aminopyrimidines and.

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Purification challenges of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol from crude mixture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol

Status: Active Ticket ID: PUR-PYR-042 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

The purification of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol presents a unique set of challenges driven by its hybrid physicochemical nature. It contains a basic pyrimidine core, an acidic phenolic moiety, and a lipophilic methoxy-aryl wing. This "amphiphilic" character often leads to:

  • Chromatographic Tailing: Interaction of the phenolic proton with silica silanols.

  • Catalyst Trapping: The pyrimidine nitrogens and phenolic oxygen can chelate transition metals (Pd, Cu) used in synthesis (e.g., Suzuki-Miyaura coupling).

  • Solubility Paradox: Poor solubility in non-polar solvents but a tendency to "oil out" rather than crystallize in semi-polar mixtures.

This guide provides a modular troubleshooting approach, moving from bulk impurity removal to high-purity polishing.

Module 1: The "Acid-Base Swing" Protocol

Issue: Crude mixture contains non-acidic impurities (unreacted chalcones, starting halides) or inorganic salts. Mechanism: Leveraging the pKa difference between the phenol (~10) and the pyrimidine conjugate acid (~2.5).

The "Sweet Spot" Logic:

  • pH > 11: Phenol deprotonates to phenolate (

    
    ). Molecule is water-soluble.
    
  • pH < 2: Pyrimidine protonates (

    
    ). Molecule is water-soluble.
    
  • pH 6–7: Molecule is neutral. Solubility is lowest. This is the precipitation window.

Step-by-Step Protocol:
  • Dissolution: Dissolve crude solid in 1 M NaOH (approx. 10 mL/g). Ensure complete dissolution; the solution should be yellow/orange (phenolate form).

  • Organic Wash: Extract the aqueous layer twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Why? This removes non-acidic lipophilic impurities (e.g., unreacted 4-methoxy-chalcone or boronic esters) which stay in the organic layer.

    • Action: Discard the organic layer (check TLC first to ensure no product loss).

  • Precipitation: Cool the aqueous layer to 0–5 °C. Slowly add 1 M HCl dropwise with vigorous stirring.

  • Target pH: Monitor pH carefully. Stop adding acid when pH reaches 6.0–7.0 .

    • Critical Warning: Do NOT overshoot to pH 1. The pyrimidine nitrogen will protonate, resolubilizing the compound into the water.

  • Filtration: Filter the resulting precipitate.[1] Wash with cold water and hexanes.

Module 2: Metal Scavenging (Palladium Removal)

Issue: Product is off-white/grey or colored despite good NMR, indicating trapped Palladium (from Suzuki coupling). Mechanism: Pyrimidine nitrogens are excellent ligands for Pd(II), making standard filtration insufficient.

Workflow Visualization:

Pd_Removal cluster_tips Optimization Tips Start Crude Product (Pd Contaminated) Solvent Dissolve in THF or DMF (10 vol) Start->Solvent Scavenger Add Thiol-Silica (e.g., Si-Thiol, 50 wt%) Solvent->Scavenger Heat Stir at 50°C for 4-12 hours Scavenger->Heat Filter Filter through Celite Pad Heat->Filter Result Pd-Free Filtrate Filter->Result Tip1 Avoid Charcoal: Low selectivity for heterocycles Tip2 Chelating Agents: Wash with aq. Na2EDTA if resin fails

Caption: Workflow for removing coordinated Palladium using functionalized silica scavengers.

Recommended Scavengers:

Scavenger Type Functional Group Mechanism Best For
Si-Thiol Mercaptopropyl S-Pd affinity General Pd(0)/Pd(II) removal
Si-DMT Dimercaptotriazine Chelation High Pd levels (>500 ppm)

| Activated Carbon | N/A | Adsorption | Not Recommended (High product loss due to pi-stacking) |

Module 3: Chromatographic Purification

Issue: Product "streaks" or "tails" on silica gel, leading to poor separation. Cause: The phenolic hydroxyl group hydrogen-bonds with the acidic silanols on the silica surface.

Troubleshooting Guide:

  • Standard Eluent: Hexane/Ethyl Acetate is often insufficient.

  • The Fix (DCM/MeOH): Use Dichloromethane (DCM) with 1–5% Methanol.

  • The Modifier: Add 1% Acetic Acid to the mobile phase.

    • Why? Acetic acid competes for the silica binding sites, allowing the phenol to elute as a sharp band.

    • Note: Since the molecule has a basic pyrimidine, avoid strong acids. Acetic acid is weak enough to prevent protonation of the pyrimidine ring during elution.

Module 4: Recrystallization (Final Polish)

Issue: Compound forms an oil or amorphous solid instead of crystals. Physicochemical Insight: The molecule is rigid and flat. It requires a solvent system that allows slow stacking.

Solvent Screening Table:

Solvent System Ratio (v/v) Outcome Notes
EtOH / Water 9:1 to 5:1 Recommended Dissolve in hot EtOH, add warm water until turbid, cool slowly.
Toluene / EtOH 10:1 Good Good for removing non-polar impurities.
DMF / Water -- Avoid High boiling point of DMF makes drying difficult; product may crash out amorphous.

| Acetonitrile | 100% | Variable | Can work for cooling crystallization if solubility is moderate. |

Frequently Asked Questions (FAQ)

Q1: I tried the Acid-Base extraction, but my yield is very low. Where is my product?

  • Diagnosis: You likely over-acidified the aqueous layer.

  • Solution: Check the pH of your filtrate (waste water). If pH < 2, your product is protonated (pyrimidinium salt) and dissolved in the water. Neutralize it back to pH 6–7 with dilute NaOH to recover the precipitate.

Q2: The product is yellow, but it should be white. Is it impure?

  • Diagnosis: Yellow color often comes from trace oxidation of the phenol (quinoid formation) or residual chalcone starting material.

  • Solution: Wash the solid with a small amount of cold Diethyl Ether . The product is usually insoluble in ether, while the yellow oxidized impurities are soluble.

Q3: Can I use automated flash chromatography (Combiflash/Biotage)?

  • Diagnosis: Yes, but standard silica cartridges may cause tailing.

  • Solution: Use Amine-functionalized silica cartridges (NH2-silica). The basic surface neutralizes the phenol interaction and prevents the pyrimidine from binding to acidic silanols. Elute with Hexane/EtOAc.[2][3][4]

References

  • General Synthesis & Purific

    • Source: Frontiers in Chemistry (2023). "New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity."[3][5]

    • Relevance: Describes elution solvents (Hexane:EtOAc) and yields for similar lipophilic pyrimidines.
    • Link:

  • Palladium Removal Str

    • Source: Organic Process Research & Development (ACS).
    • Relevance: Validates the use of Thiol-silica over charcoal for heterocyclic APIs to prevent yield loss.
    • Link:

  • Acid-Base Extraction Principles

    • Source: Chemistry Steps.[1][6][2][3][7][8][9][10][11] "Organic Acid-Base Extractions."

    • Relevance: Foundational logic for separating phenols from neutral organics using NaOH and pH control.
    • Link:

  • Recrystalliz

    • Source: BenchChem Application Notes.[2][9] "Protocols for the Purification of Substituted Pyrimidine Compounds."

    • Relevance: Provides specific solvent ratios (Ethanol/Water) for recrystallizing substituted pyrimidines.[2]

    • Link:

Sources

Validation & Comparative

A Guide to the 1H NMR Spectroscopic Interpretation of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains an indispensable tool for this purpose. This guide provides an in-depth, expert interpretation of the 1H NMR spectrum of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol, a molecule of interest in medicinal chemistry. Beyond a simple peak assignment, this document delves into the causal relationships between the molecule's structure and its spectroscopic signature, offering a comparative analysis with related structures and a detailed protocol for experimental data acquisition.

Molecular Structure and Predicted 1H NMR Profile

The structure of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol combines three key aromatic moieties: a phenol ring, a pyrimidine ring, and a methoxyphenyl group. The electronic environment of each proton is influenced by the interplay of these rings, leading to a characteristic 1H NMR spectrum.

Diagram of Molecular Structure and Proton Labeling

Caption: Molecular structure of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol with proton labeling.

Based on established principles of 1H NMR spectroscopy and data from analogous compounds, the following is a predicted interpretation of the spectrum.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
H-J (OCH3) 3.8-3.9Singlet (s)N/A3HThe methoxy protons are chemically equivalent and not coupled to other protons, resulting in a singlet. Their chemical shift is characteristic of methoxy groups on an aromatic ring.[1]
H-G, H-H 6.9-7.1Doublet (d)~8-9 (ortho)2HThese protons are ortho to the electron-donating methoxy group, which shields them, shifting them upfield. They appear as a doublet due to coupling with the meta protons.
H-I 7.5-7.7Doublet (d)~8-9 (ortho)2HThese protons are meta to the methoxy group and ortho to the pyrimidine ring, which is electron-withdrawing. This deshielding effect shifts them downfield compared to H-G and H-H. They appear as a doublet due to coupling with the ortho protons.
H-B, H-C 6.8-7.0Doublet (d)~8-9 (ortho)2HThese protons are ortho to the electron-donating hydroxyl group, causing an upfield shift. They are split into a doublet by the meta protons.[2][3]
H-A, H-D 8.2-8.4Doublet (d)~8-9 (ortho)2HThese protons are meta to the hydroxyl group and ortho to the electron-withdrawing pyrimidine ring, resulting in a significant downfield shift. They appear as a doublet due to coupling with the ortho protons.
H-E 7.2-7.4Doublet (d)~5-6 (meta)1HThis pyrimidine proton is coupled to H-F (meta coupling). The chemical shift is influenced by the adjacent nitrogen atoms and the attached aromatic rings.[4][5]
H-F 8.7-8.9Doublet (d)~5-6 (meta)1HThis pyrimidine proton is significantly deshielded by the two adjacent nitrogen atoms, placing it far downfield. It is coupled to H-E.[4][5]
H-OH 9.5-10.5Broad Singlet (br s)N/A1HThe chemical shift of the phenolic proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet.[6][7]

Comparative Analysis with Structurally Related Compounds

To build confidence in the predicted assignments, it is instructive to compare the expected chemical shifts with experimentally determined values for similar molecules.

Compound Relevant Proton(s) Reported Chemical Shift (δ, ppm) Reference
Phenol Ortho-H~6.9[2][6]
Meta-H~7.3[2][6]
Para-H~6.9[2][6]
Anisole (Methoxybenzene) Ortho-H~6.9[4]
Meta-H~7.3[4]
Para-H~6.9[4]
OCH3~3.8[1]
2-(4-methoxyphenyl)pyrimidine Pyrimidine H-4,68.77 (d)[8]
Pyrimidine H-57.13 (t)[8]
Methoxyphenyl H (ortho to OCH3)7.01 (d)[8]
Methoxyphenyl H (meta to OCH3)8.40 (d)[8]
OCH33.88 (s)[8]

The data from these related compounds strongly supports the predicted chemical shifts for 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol. The electron-donating nature of the hydroxyl and methoxy groups leads to upfield shifts for their ortho and para protons, while the electron-withdrawing pyrimidine ring causes significant downfield shifts for adjacent protons.

Experimental Protocol for 1H NMR Data Acquisition

To obtain a high-quality 1H NMR spectrum of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol, the following protocol is recommended. This protocol is designed to ensure accurate and reproducible results.

Workflow for 1H NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Start Weigh 5-10 mg of sample Solvent Dissolve in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d6) Start->Solvent TMS Add internal standard (TMS) Solvent->TMS Transfer Transfer to a clean, dry 5 mm NMR tube TMS->Transfer Insert Insert sample into NMR spectrometer Transfer->Insert Lock Lock on the deuterium signal of the solvent Insert->Lock Shim Shim the magnetic field for homogeneity Lock->Shim Acquire Acquire 1H NMR spectrum (e.g., 16-64 scans) Shim->Acquire FT Fourier Transform the FID Acquire->FT Phase Phase correct the spectrum FT->Phase Baseline Apply baseline correction Phase->Baseline Calibrate Calibrate the chemical shift to TMS (0 ppm) Baseline->Calibrate Integrate Integrate the peaks Calibrate->Integrate Analyze Analyze the spectrum Integrate->Analyze

Caption: A standardized workflow for acquiring and processing the 1H NMR spectrum.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a good initial choice due to its ability to dissolve a wide range of organic compounds and its potential to slow down the exchange of the phenolic proton, which may allow for the observation of coupling.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during acquisition.

    • Shim the magnetic field to optimize its homogeneity across the sample. This will improve the resolution and lineshape of the NMR signals.

    • Acquire the 1H NMR spectrum using standard parameters. A sufficient number of scans (e.g., 16 to 64) should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

Conclusion

The 1H NMR spectrum of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol is predicted to be complex yet interpretable, with distinct signals for each of its aromatic and substituent protons. By understanding the electronic effects of the constituent rings and functional groups, a detailed and accurate assignment of the spectrum is possible. This guide provides a robust framework for both the prediction and the experimental verification of the structure of this and other related molecules, underscoring the power of 1H NMR spectroscopy in modern chemical research.

References

  • Bax, A., & Subramanian, S. (1986). A new, highly sensitive, and selective 2D NMR technique for the determination of long-range H-H and C-H correlations. Journal of Magnetic Resonance, 67(3), 565-569.
  • Abraham, R. J., et al. (2002). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 40(11), 717-726.
  • Reddy, G. S., Hobgood, R. T., & Goldstein, J. H. (1962). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Journal of the American Chemical Society, 84(3), 336-339.
  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S5: 1 H NMR spectrum of (4-methoxyphenyl)methanol. Retrieved from [Link]

  • Martinez-Alvarez, R., et al. (2016). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Magnetic Resonance in Chemistry, 54(4), 324-331.
  • PubChem. (n.d.). 2-Formyl-4-(4-methoxyphenyl)phenol. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Atlantis Press. (2021, April 22). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

  • Der Pharma Chemica. (2026, February 19). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Retrieved from [Link]

  • Molecules. (2014). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. Retrieved from [Link]

  • ACD/Labs. (2026, January 27). Methoxy groups just stick out. Retrieved from [Link]

  • Study.com. (n.d.). The 1H NMR spectrum of phenol (C6H5OH) shows three absorptions in the aromatic region: 6.70 (2 ortho H's), 7.14 (2 meta H's), and 6.80 (1 para H) ppm. Explain why the ortho and para absorptions occur at lower chemical shift than the meta absorption. Retrieved from [Link]

Sources

Comparative Guide: FTIR Spectral Analysis of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous spectral analysis of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol , a biologically significant pyrimidine derivative often investigated for antimicrobial and anticancer properties.

Designed for analytical chemists and drug development professionals, this document moves beyond simple peak listing.[1] We objectively compare the target molecule against its synthetic precursor (Chalcone ) to demonstrate protocol validation. By focusing on the spectroscopic shifts that confirm the formation of the pyrimidine core, this guide serves as a blueprint for structural verification.

Structural Context & Synthesis Logic

To interpret the FTIR spectrum accurately, one must understand the molecular assembly. This molecule is typically synthesized via a Claisen-Schmidt condensation followed by a cyclization with an amidine or guanidine derivative.

The transformation from the open-chain chalcone to the cyclic pyrimidine is the critical "Spectroscopic Checkpoint."

Figure 1: Synthesis & Spectral Evolution Pathway

SynthesisPath Precursor1 4-Methoxyacetophenone (Starting Material) Chalcone Intermediate Chalcone (C=O, C=C conjugated) Precursor1->Chalcone Aldol Condensation (-H2O) Precursor2 4-Hydroxybenzaldehyde (Starting Material) Precursor2->Chalcone Product Target Pyrimidine (C=N, Cyclic System) Chalcone->Product Cyclization (Loss of C=O peak) Reagent Amidine/Guanidine (Cyclizing Agent) Reagent->Product

Caption: The reaction pathway highlights the critical spectral shift: the disappearance of the chalcone carbonyl (C=O) and the emergence of the pyrimidine C=N stretch.

Comparative Spectral Analysis: Product vs. Precursor

The most robust method to validate the structure of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol is to compare it against the chalcone intermediate. The table below highlights the Discriminatory Peaks —the specific bands that confirm the success of the reaction.

Table 1: Discriminatory FTIR Peak Assignments
Functional GroupVibration ModeChalcone (Precursor) Target Pyrimidine (Product) Spectral Logic (Causality)
Carbonyl (C=O) Stretching1650–1690 cm⁻¹ (Strong)ABSENT CRITICAL: The carbonyl carbon is incorporated into the pyrimidine ring; its disappearance confirms cyclization.
Imine (C=N) StretchingAbsent1580–1620 cm⁻¹ (Med-Strong)Diagnostic band for the formation of the pyrimidine nitrogenous core.
Phenol (O-H) Stretching3200–3450 cm⁻¹ (Broad)3200–3450 cm⁻¹ (Broad)Retained. Validates that the phenolic moiety remained intact during harsh cyclization conditions.
Methoxy (C-O-C) Asym.[1] Stretch1240–1260 cm⁻¹1240–1260 cm⁻¹ Retained. Confirms the presence of the methoxy ether linkage.[1]
Aromatic (C=C) Ring Stretch1500–1600 cm⁻¹1500–1600 cm⁻¹ Overlap region, but pyrimidine introduces new "breathing" modes near 1000 cm⁻¹.

Analyst Note: The disappearance of the C=O peak at ~1660 cm⁻¹ is the primary "Go/No-Go" indicator. If this peak remains, the sample contains unreacted chalcone.

Detailed Band Assignment & Mechanistic Insight

A. The Hydroxyl Region (3500–3200 cm⁻¹)
  • Observation: A broad band centered around 3350–3400 cm⁻¹.

  • Mechanism: This corresponds to the O-H stretching vibration of the phenol group.

  • Insight: The broadness indicates intermolecular hydrogen bonding. In the solid state (KBr pellet), the phenol hydrogen likely interacts with the pyrimidine nitrogens of a neighboring molecule, slightly red-shifting the frequency compared to a free phenol.

B. The C-H Stretching Region (3100–2800 cm⁻¹)
  • Aromatic C-H: Weak bands >3000 cm⁻¹ (typically 3050 cm⁻¹).[2]

  • Aliphatic C-H (Methoxy): Distinct bands just below 3000 cm⁻¹ (2960–2840 cm⁻¹).

  • Differentiation: The presence of the methoxy group is confirmed by the sp³ C-H stretches (asymmetric and symmetric) which are absent in non-alkylated analogs.

C. The Fingerprint & Heterocyclic Region (1600–600 cm⁻¹)

This is the most complex region. The pyrimidine ring exhibits characteristic "ring breathing" and skeletal vibrations.

  • C=N Stretch (1580–1620 cm⁻¹): Often overlaps with aromatic C=C, but typically appears as a shoulder or distinct sharp peak in pyrimidines.

  • C-O Stretch (1250 cm⁻¹ & 1030 cm⁻¹): The aryl-alkyl ether (methoxy) shows a strong asymmetric stretch near 1250 cm⁻¹. The phenolic C-O stretch appears similarly, often leading to a doublet or broadened band in this region.

  • Out-of-Plane (OOP) Bending (800–850 cm⁻¹): The para-substitution pattern on both phenyl rings (phenol and methoxyphenyl) typically yields a strong bending vibration in this range (two adjacent hydrogens).

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity, follow this standardized protocol. This workflow includes "Checkpoints" to prevent false positives.

Figure 2: Analytical Workflow Logic

Workflow Start Start: Solid Sample Prep KBr Pellet Preparation (1:100 Ratio) Start->Prep Scan FTIR Acquisition (4000-400 cm⁻¹, 32 scans) Prep->Scan Check1 Checkpoint 1: Is C=O (1660 cm⁻¹) present? Scan->Check1 Fail Result: Incomplete Reaction (Chalcone Contamination) Check1->Fail Yes Pass1 Proceed to Checkpoint 2 Check1->Pass1 No Check2 Checkpoint 2: Are OH (3400) & C=N (1600) present? Pass1->Check2 Check2->Fail No Success Result: Validated Structure Check2->Success Yes

Caption: Logical flow for validating the pyrimidine derivative. The absence of Carbonyl (C=O) is the primary gatekeeper.

Step-by-Step Methodology
  • Sample Preparation (KBr Pellet Method):

    • Why KBr? Solid-state analysis is preferred for this molecule to clearly resolve the fingerprint region, which can be obscured by solvent peaks in liquid cells.

    • Mix 1–2 mg of the dried sample with ~200 mg of spectroscopic-grade KBr.

    • Grind to a fine powder (particle size < 2 µm) to minimize Christiansen effect (scattering that distorts baseline).

    • Press at 10 tons for 2 minutes to form a transparent pellet.

  • Background Correction:

    • Run a blank KBr pellet first. This removes atmospheric CO₂ (2350 cm⁻¹) and H₂O moisture interferences.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard for solid organics).

    • Scans: 32 or 64 (To improve Signal-to-Noise ratio).

    • Range: 4000–400 cm⁻¹.[1][3]

  • Data Processing:

    • Apply baseline correction (rubber band method) if scattering is observed.

    • Do not apply heavy smoothing, as this may merge the critical C=N / C=C doublet near 1600 cm⁻¹.

References

  • Chaudhary, J. (2025).[4] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.[4] Link

  • BenchChem. (2025).[1] FT-IR Spectroscopic Analysis of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane: A Comparative Guide. Link

  • Bhat, S., et al. (2021).[5][6] Design, Synthesis, And Spectral Characterization Of Chalcone-Based Pyrimidines. International Journal of Environmental Sciences. Link

  • PubChem. (2025).[7] 2-Formyl-4-(4-methoxyphenyl)phenol Compound Summary. National Library of Medicine. Link

  • ThermoFisher Scientific. (2025). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. Link

Sources

A Comparative Guide to the Fluorescence Quantum Yield of Pyrimidine Phenol Derivatives: The Decisive Role of Excited-State Intramolecular Proton Transfer (ESIPT)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the photophysical properties of heterocyclic compounds is paramount. Pyrimidine derivatives, core structures in many bioactive molecules and functional materials, are of particular interest. This guide provides an in-depth comparison of the fluorescence quantum yield (ΦF) of pyrimidine phenol derivatives, focusing on a critical photophysical process that governs their emissive properties: Excited-State Intramolecular Proton Transfer (ESIPT). We will explore why many compounds in this class are surprisingly non-emissive and how their fluorescence can be systematically "switched on" through structural and environmental modifications.

Part 1: The Dominant Quenching Pathway: Excited-State Intramolecular Proton Transfer (ESIPT)

The central theme when discussing the fluorescence of 2-(2'-hydroxyphenyl)pyrimidines is the phenomenon of ESIPT. This ultrafast reaction occurs after photoexcitation and provides a highly efficient non-radiative decay pathway, which ultimately quenches fluorescence.[1][2][3]

The Mechanism: Upon absorbing a photon, the molecule is promoted to an excited state (E). In this state, the acidity of the phenolic proton and the basicity of a pyrimidine nitrogen atom increase. If the geometry is favorable, featuring a pre-existing intramolecular hydrogen bond, the proton is rapidly transferred from the hydroxyl group (the donor) to the pyrimidine nitrogen (the acceptor).[4] This creates an excited-state keto-tautomer (K), which has a different electronic and geometric structure. This tautomer is typically non-emissive or weakly emissive and rapidly returns to the ground state through non-radiative processes like internal conversion.[1][2] The molecule then reverts to its original enol form (E) in the ground state, completing the cycle. Because this entire process is much faster than the timescale of fluorescence, emission from the initial excited state (E*) is effectively bypassed.[4]

ESIPT_Cycle E Ground State (E) E_star Excited State (E) E->E_star Absorption (hν) E_star->E Fluorescence (quenched) K_star Keto Tautomer (K) E_star->K_star ESIPT (ultrafast) K Ground State Tautomer (K) K_star->K Non-radiative Decay K->E GSIPT

Caption: The four-level photocycle of ESIPT in 2-(2'-hydroxyphenyl)pyrimidines.

Part 2: A Tale of Two States: Comparative Quantum Yield Analysis

The most effective way to understand the impact of ESIPT is through direct comparison. We will analyze two scenarios: the effect of removing the key hydroxyl group and the effect of inhibiting the proton transfer through environmental control.

Comparison 1: The Indispensable Role of the 2'-Hydroxyl Group

The definitive proof for ESIPT's role comes from comparing 2-(2'-hydroxyphenyl)pyrimidine derivatives with their direct analogues lacking the 2'-hydroxyl group. As hypothesized, derivatives without the hydroxyl group do not have a proton to transfer and therefore cannot undergo ESIPT. Consequently, they are forced to de-excite through other pathways, including fluorescence.

Studies have shown that while 2-(2'-hydroxyphenyl)pyrimidines are non-emissive in solution, their 2-phenylpyrimidine counterparts exhibit significant violet or blue luminescence with measurable quantum yields.[1][2]

Comparison 2: "Switching On" Fluorescence via Protonation

If ESIPT is the cause of fluorescence quenching, then preventing it should restore emission. This can be achieved by protonating the pyrimidine ring with a strong acid, such as trifluoroacetic acid (TFA). The acid protonates the nitrogen atom that would typically act as the proton acceptor. With this site blocked, the intramolecular proton transfer from the hydroxyl group is inhibited. The excited molecule is trapped in its enol form (E*) and deactivates via fluorescence, resulting in a dramatic "turn-on" response.[1][2]

This acidochromic behavior makes these compounds promising candidates for applications like solid-state acid-vapor sensors and anti-counterfeiting agents.[1]

Structural_Comparison cluster_0 2-(2'-Hydroxyphenyl)pyrimidine cluster_1 2-Phenylpyrimidine (Analogue) A Non-Fluorescent (ESIPT On) B Fluorescent (ESIPT Off) A->B  + H⁺ (Acid) - H⁺ (Base) C Fluorescent (No ESIPT pathway)

Caption: Logical relationship between structure, protonation, and fluorescence.

Quantitative Data Summary

The following table summarizes experimental data for a series of pyrimidine derivatives, clearly demonstrating the principles discussed. The data is compiled from studies by Ovejero-Pérez et al.[2]

Compound IDR² SubstituentState / SolventFluorescence Quantum Yield (ΦF)Emission
4a OHCH₂Cl₂Not FluorescentQuenched
4a + TFA OHCH₂Cl₂0.28[2]"Switched On"
4d HCH₂Cl₂0.11[2]Emissive
6a OHCH₂Cl₂Not FluorescentQuenched
6a + TFA OHCH₂Cl₂0.40[2]"Switched On"
6c HCH₂Cl₂0.44[2]Emissive

Note: Compounds 4a/4d and 6a/6c represent pairs with and without the 2'-hydroxyl group, respectively.

Part 3: Experimental Protocol for Relative Fluorescence Quantum Yield Determination

To ensure trustworthy and reproducible data, a standardized protocol is essential. The most common and reliable method for routine measurements is the comparative method, which benchmarks the sample against a well-characterized standard.[5]

Causality Behind the Protocol
  • Why a Standard? This method cancels out instrument-specific parameters (like detector sensitivity and lamp intensity) by comparing the sample's emission to a standard with a known ΦF value under identical conditions.

  • Why Dilute Solutions? To prevent inner filter effects, where emitted light is re-absorbed by other solute molecules, the absorbance of all solutions at the excitation wavelength should be kept below 0.1 in a standard 10 mm cuvette.[5]

  • Why a Gradient Plot? Plotting integrated fluorescence intensity versus absorbance for several concentrations and using the slope (gradient) for calculation minimizes errors from a single-point measurement and confirms linearity.[5]

Step-by-Step Methodology
  • Selection of a Standard: Choose a fluorescence standard whose absorption and emission spectra are in a similar range to the test compound. For blue-emitting pyrimidines, Quinine Sulfate in 0.1 M H₂SO₄ (ΦF ≈ 0.54) or 9,10-Diphenylanthracene in cyclohexane (ΦF = 0.90) are common choices.[2]

  • Solvent Purity: Use spectroscopic grade solvents to avoid interference from fluorescent impurities.

  • Preparation of Stock Solutions: Prepare stock solutions of both the standard and the test compound with high accuracy.

  • Preparation of Dilutions: Prepare a series of at least five dilutions for both the standard and the test compound. The concentrations should be chosen so that the absorbance values at the chosen excitation wavelength are between approximately 0.01 and 0.1.

  • UV-Vis Absorption Spectroscopy:

    • Record the absorbance spectrum for each diluted solution.

    • Note the exact absorbance at the excitation wavelength (λ_ex).

  • Fluorescence Spectroscopy:

    • Set the excitation wavelength (λ_ex) to be the same for the sample and the standard.

    • For each solution, record the emission spectrum, ensuring the entire emission band is captured. Use identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

    • Record the emission spectrum of a solvent blank to check for impurities.

  • Data Analysis:

    • Integrate the area under the emission curve for each recorded spectrum. If a solvent blank shows emission, subtract its integrated intensity from each sample's intensity.

    • Create two separate plots: one for the standard and one for the test compound, with integrated fluorescence intensity on the y-axis and absorbance at λ_ex on the x-axis.

    • Perform a linear regression for each dataset to obtain the slope (Gradient).

  • Calculation: Calculate the quantum yield of the test sample (Φ_x) using the following equation:[5]

    Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

    Where:

    • Φ is the fluorescence quantum yield.

    • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent.

    • The subscripts x and st denote the test sample and the standard, respectively.

Workflow start Select Standard & Prepare Stock Solutions prep_dilutions Prepare a Series of Dilutions (Abs < 0.1) start->prep_dilutions measure_abs Measure Absorbance Spectra prep_dilutions->measure_abs measure_fluor Measure Fluorescence Spectra (Identical Settings) measure_abs->measure_fluor integrate Integrate Emission Area measure_fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate ΦF using Gradient and Refractive Index plot->calculate end_node Report Quantum Yield calculate->end_node

Caption: Experimental workflow for relative fluorescence quantum yield measurement.

Conclusion

The fluorescence quantum yield of pyrimidine phenol derivatives is not governed by simple substituent effects alone but is instead dominated by the presence or absence of an efficient deactivation channel: Excited-State Intramolecular Proton Transfer. The 2-(2'-hydroxyphenyl)pyrimidine scaffold is inherently designed for this quenching pathway, rendering most derivatives non-fluorescent in their neutral state. However, this property is not a limitation but an opportunity. By understanding the underlying mechanism, fluorescence can be rationally induced either by removing the 2'-hydroxyl group or by blocking the proton transfer through acidification. This "off-on" switching capability provides a powerful design principle for developing advanced fluorescent probes, sensors, and smart materials for a variety of scientific and technological applications.

References

  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Online]. Available: [Link]

  • Ovejero-Pérez, A., et al. (2022). Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. ACS Applied Materials & Interfaces. [Online]. Available: [Link]

  • López-López, M., et al. (2023). ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer: Synthesis, Selective Reduction of the Imidazolic OH Group and Luminescence. MDPI. [Online]. Available: [Link]

  • Ovejero-Pérez, A., et al. (2022). Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. Semantic Scholar. [Online]. Available: [Link]

  • Douhal, A., et al. (1994). Fluorescence quantum yield determination of pyrimidine (6-4) pyrimidone photoadducts. Photochemistry and Photobiology. [Online]. Available: [Link]

  • Padilla-Hurtado, B., et al. (2012). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal. [Online]. Available: [Link]

  • Khan, I., et al. (2021). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. PMC. [Online]. Available: [Link]

  • Nagaraja, D., et al. (2013). Solvent Effect on the Fluorescence Properties of Two Biologically Active Thiophene Carboxamido Molecules. SciSpace. [Online]. Available: [Link]

  • Das, K., et al. (2021). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. MDPI. [Online]. Available: [Link]

  • Evident Scientific. Solvent Effects on Fluorescence Emission. [Online]. Available: [Link]

  • Ovejero-Pérez, A., et al. (2022). Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. PMC. [Online]. Available: [Link]

Sources

Comprehensive Validation Guide: X-ray Crystallography of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Quality Control Scientists.

Executive Summary

The compound 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol represents a classic "push-pull" diarylpyrimidine (DAPY) scaffold, frequently investigated for its non-nucleoside reverse transcriptase inhibitor (NNRTI) activity and potential anti-cancer properties. While Nuclear Magnetic Resonance (NMR) is the workhorse for solution-state characterization, it often fails to definitively resolve solid-state polymorphism, tautomeric preferences, and specific intermolecular hydrogen bonding networks that drive bioavailability.

This guide serves as a technical blueprint for validating this specific molecule using Single-Crystal X-ray Diffraction (SC-XRD) . We objectively compare SC-XRD against Powder Diffraction (PXRD) and NMR, demonstrating why SC-XRD is the requisite "Gold Standard" for final structural confirmation in drug development pipelines.

Part 1: The Validation Hierarchy (Comparative Analysis)

To validate the synthesis of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol, researchers must choose between complementary analytical techniques. The following table contrasts their efficacy specifically for diarylpyrimidine derivatives.

Table 1: Comparative Efficacy of Validation Methods
FeatureSC-XRD (Gold Standard) Solution NMR (1H/13C) PXRD (Powder Diffraction)
Primary Output Absolute 3D atomic coordinates & stereochemistry.Connectivity & magnetic environment of nuclei.Bulk phase purity & crystallinity fingerprint.
Tautomer ID Definitive. Distinguishes N-H vs. O-H tautomers in pyrimidines.Ambiguous. Fast exchange in solution averages signals.Inferential. Requires reference pattern.
Conformation Precise torsion angles (e.g., twist between phenyl/pyrimidine rings).Time-averaged rotamers; loses static conformational detail.No conformational data.
Intermolecular Maps H-bond networks (Phenol-OH

Pyrimidine-N).
NOESY can suggest proximity, but not geometry.Identifies polymorphs based on packing differences.
Sample Req. Single high-quality crystal (

mm).

5-10 mg dissolved sample.

10-50 mg powder.

Part 2: Crystallization Protocol (Expert Methodology)

Obtaining diffraction-quality crystals for this phenol-pyrimidine derivative requires balancing the solubility of the lipophilic central ring with the hydrophilic phenolic group.

Optimized Crystallization Workflow

Objective: Grow single crystals suitable for Mo-K


 or Cu-K

diffraction.
  • Solvent Selection:

    • Primary Solvent: Ethanol (EtOH) or Acetonitrile (MeCN). These polar aprotic/protic solvents solubilize the pyrimidine while supporting hydrogen bond formation.

    • Anti-solvent: Water or Hexane (depending on the primary solvent).

  • The "Slow Evaporation" Technique (Recommended):

    • Dissolve 20 mg of the compound in 2 mL of hot Ethanol.

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean vial (removes nucleation sites).
      
    • Cover with parafilm and poke 3-4 small holes.

    • Store at 4°C (refrigerator) to reduce kinetic energy and promote ordered lattice formation.

  • The "Vapor Diffusion" Alternative:

    • Place the ethanolic solution in an inner vial.

    • Place the inner vial in a larger jar containing Hexane.

    • Seal the outer jar. Hexane vapor will diffuse into the ethanol, slowly lowering solubility and forcing crystallization.

Causality Insight: Rapid precipitation (e.g., rotary evaporation) yields amorphous powder. The slow diffusion methods allow the Phenol-OH and Pyrimidine-N moieties to align into their energetically favorable hydrogen-bonded chains, which is the dominant packing motif for this class of compounds.

Part 3: Structural Validation Parameters

When analyzing the X-ray data for 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol, specific geometric parameters serve as "Checkpoints" for validity.

Torsion Angles & Planarity

Unlike the flat 2D representation, this molecule is not planar .

  • Checkpoint: Expect a twist angle of 15°–35° between the central pyrimidine ring and the pendant phenyl rings.

  • Reasoning: Steric hindrance between the ortho-hydrogens of the phenyl rings and the pyrimidine ring forces a non-planar conformation. If your refinement shows a perfectly flat molecule (

    
     torsion), suspect disorder or incorrect space group assignment (e.g., imposing symmetry that doesn't exist).
    
Hydrogen Bonding Network

The validation of this structure hinges on the interaction between the Donor (Phenol OH) and the Acceptor (Pyrimidine N or Methoxy O) .

  • Primary Interaction: O--H...N (Intermolecular).

    • Distance:

      
       Å.
      
    • Geometry: Linear chains or Centrosymmetric dimers.

  • Secondary Interaction: Weak C-H...O interactions involving the methoxy group.

Bond Length Validation

Use these standard values (derived from the Cambridge Structural Database) to validate your refinement:

Bond TypeExpected Length (Å)Validation Note
C-O (Phenol)

Shorter than aliphatic C-O due to resonance.
C-O (Methoxy)

Typical ether linkage.
C=N (Pyrimidine)

Aromatic character; should be distinct from C-C.
C-C (Bridge)

Connects rings; indicates single bond character with partial double bond character due to conjugation.

Part 4: Visualizing the Validation Workflow

The following diagram illustrates the logical flow from crude synthesis to final structural deposition, highlighting the decision nodes where X-ray data supersedes NMR.

ValidationWorkflow cluster_legend Technique Specificity Synthesis Crude Synthesis (Diarylpyrimidine) Purification Purification (Column Chromatography) Synthesis->Purification NMR 1H/13C NMR (Preliminary Check) Purification->NMR Ambiguity Decision Node: Tautomer/Polymorph Ambiguity? NMR->Ambiguity Crystallization Crystallization (Slow Evaporation/Diffusion) Ambiguity->Crystallization Yes (Required) Validation Final Validation: 1. Check R-factor (<5%) 2. Verify H-Bond Network 3. Confirm Torsion Angles Ambiguity->Validation No (Routine) XRD_Collection SC-XRD Data Collection (Mo/Cu Source, 100K) Crystallization->XRD_Collection Refinement Structure Refinement (SHELXL / Olex2) XRD_Collection->Refinement Refinement->Validation

Caption: Logical workflow for structural validation. Note the critical path from NMR ambiguity to Crystallization, ensuring definitive stereochemical assignment.

Part 5: Experimental Protocol for Data Collection

To reproduce high-quality data for this compound, follow this instrument configuration.

Crystal Mounting
  • Select a crystal with dimensions approx.[1]

    
     mm.
    
  • Mount on a MiTeGen loop using perfluoropolyether oil (e.g., CryoOil).

  • Critical: Flash cool immediately to 100 K (using a liquid nitrogen stream).

    • Why? Cooling freezes the rotation of the methoxy group (

      
      ) and the phenol ring, reducing thermal parameters (
      
      
      
      ) and allowing precise location of Hydrogen atoms.
Diffraction Strategy
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred for organic molecules to minimize absorption, though Cu-K
    
    
    is acceptable if crystals are small.
  • Resolution: Aim for

    
     Å resolution (approx. 
    
    
    
    for Mo).
  • Completeness: Ensure

    
     completeness to accurately resolve the difference Fourier map for Hydrogen atom placement.
    
Refinement Strategy (The "Self-Validating" Step)
  • Hydrogen Treatment: Do not geometrically fix the Phenol H atom immediately. Locate it in the Difference Fourier Map (

    
    ).
    
    • Validation: If the electron density peak for the H-atom points toward a Nitrogen acceptor on a neighboring molecule, the H-bond network is confirmed.

  • Disorder: Check the methoxy group.[1][2][3][4][5] These often exhibit rotational disorder. If the thermal ellipsoid is elongated, model it as two positions (Part A/Part B) with summed occupancy of 1.0.

References

  • Methodology for Diarylpyrimidine Crystallography: Das, K., et al. (2004). Roles of conformational flexibility and solvation in the binding of diarylpyrimidine inhibitors to HIV-1 reverse transcriptase. Journal of Medicinal Chemistry. Link Context: Establishes the expected torsional flexibility of the pyrimidine-phenyl linkage.

  • Hydrogen Bonding in Phenol-Pyrimidine Systems: Glusker, J. P., Lewis, M., & Rossi, M. (1994). Crystal Structure Analysis for Chemists and Biologists. VCH Publishers. Context: Authoritative text on interpreting H-bond geometry (O-H...N interactions).
  • Small Molecule Validation Standards: Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. Link Context: Defines the CheckCIF criteria used to validate the bond lengths and angles in Part 3.

  • Analogous Structure Comparison (Methoxy-substituted Pyrimidines)

Sources

Elemental analysis standards for 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Validating Elemental Composition of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol Reference Standards

Executive Summary & Theoretical Framework

In the development of liquid crystalline pharmaceuticals and kinase inhibitors, 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol (Formula: C₁₇H₁₄N₂O₂ ) serves as a critical intermediate. Its validation as a reference standard requires rigorous elemental characterization to distinguish high-purity Active Pharmaceutical Ingredient (API) grades from crude technical batches containing trapped solvents or inorganic salts.

This guide compares the industry "Gold Standard"—Combustion Analysis (CHN) —against the modern, non-destructive alternative, Quantitative NMR (qNMR) . While CHN provides bulk purity confirmation required by regulatory bodies (FDA/EMA), qNMR offers superior specificity for identifying organic impurities that skew elemental ratios.

Theoretical Composition (The Benchmark)

Before any experimental validation, the theoretical mass percentages must be established as the "True Value."

ElementCountAtomic MassTotal Mass ContributionTheoretical % Acceptance Limit (±0.4%)
Carbon 1712.011204.1973.37% 72.97% – 73.77%
Hydrogen 141.00814.115.07% 4.67% – 5.47%
Nitrogen 214.00728.0110.06% 9.66% – 10.46%
Oxygen 215.99932.0011.50% N/A (Calculated by diff.)
Total 278.31 g/mol 100.00%

Comparative Analysis: Combustion (CHN) vs. qNMR

The following analysis critiques the performance of the two primary validation methods.

Method A: Automated Combustion Analysis (CHN)

The Regulatory Gold Standard

  • Mechanism: Flash combustion at >900°C in an oxygen-rich environment. Carbon converts to CO₂, Hydrogen to H₂O, and Nitrogen to N₂/NOx. Gases are separated via GC and quantified by Thermal Conductivity Detection (TCD).

  • Why it works for this molecule: The pyrimidine ring is thermally stable. High-temperature combustion is necessary to break the aromatic C-N bonds.

  • Critical Weakness: It is non-specific.[1] A sample contaminated with an isomer or a solvent with a similar C/H ratio (like toluene) can yield a "False Pass."

Method B: Quantitative NMR (qNMR)

The Specificity Specialist

  • Mechanism: Utilization of the primary proton signals (e.g., the methoxy singlet at ~3.8 ppm) relative to an Internal Standard (IS) of certified purity (e.g., Maleic Acid or TCNB).

  • Why it works for this molecule: The distinct methoxy group (-OCH₃) and the pyrimidine protons provide clear, non-overlapping integration signals.

  • Critical Weakness: Hygroscopicity. The phenolic -OH group can exchange protons with wet solvents (D₂O/CD₃OD), affecting integration accuracy if not strictly controlled.

Performance Matrix
FeatureCombustion Analysis (CHN) Quantitative NMR (qNMR)
Precision ±0.3% absolute±1.0% relative
Sample Req. 2–5 mg (Destructive)5–10 mg (Recoverable)
Specificity Low (Bulk property only)High (Structural confirmation)
Solvent Detection Fails to identify which solventIdentifies & quantifies solvent
Regulatory Status Required (ICH Q6A)Accepted as orthogonal proof

Experimental Protocols

To achieve reproducible results, the following Standard Operating Procedures (SOPs) must be followed.

Protocol A: Pre-Analysis Sample Preparation (Crucial)

Context: This molecule contains a phenol group and a nitrogenous ring, making it prone to trapping water (hydrates) and alcohol solvents from recrystallization.

  • Drying: Place 50 mg of sample in a vacuum oven at 60°C for 4 hours at <10 mbar.

    • Reasoning: Removes surface moisture. Higher temperatures may cause sublimation of the methoxy group or oxidation of the phenol.

  • Desiccation: Cool in a desiccator with P₂O₅ for 30 minutes before weighing.

  • Weighing: Use a micro-balance with 0.001 mg (1 µg) readability.

Protocol B: Automated CHN Workflow
  • Calibration: Run Acetanilide (Standard) (C=71.09%, H=6.71%, N=10.36%) to determine the K-factor.

  • Sample Encapsulation: Weigh 2.0 ± 0.1 mg into a tin capsule. Fold hermetically to exclude atmospheric nitrogen.

  • Combustion: Inject into the furnace at 975°C with a 15-second Oxygen boost.

  • Validation: Run a check standard (Sulfanilamide) every 10 samples.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating a new batch of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol.

ValidationWorkflow Start New Batch Synthesis (Crude Solid) Drying Vacuum Drying (60°C, <10 mbar) Start->Drying EA Combustion Analysis (CHN) Drying->EA Result Compare with Theoretical Values EA->Result Pass Pass (±0.4%) Release as Reference Std Result->Pass Within Limits Fail Fail (>0.4% Deviation) Result->Fail Outside Limits qNMR Run qNMR & TGA (Identify Impurity) Fail->qNMR Solvent Trapped Solvent Detected? qNMR->Solvent Recryst Recrystallize (Change Solvent) Solvent->Recryst Yes (e.g., Ethanol) Inorganic Inorganic Salts (Ash Content) Solvent->Inorganic No (Low Carbon %) Recryst->Drying

Caption: Decision matrix for elemental validation. Note the feedback loop involving qNMR when Combustion Analysis fails.

Representative Data: Interpreting Failures

The table below simulates a common scenario in drug development: distinguishing between a pure sample and one with trapped Ethanol (common in pyrimidine synthesis).

ParameterTheoretical Lot A (High Purity) Lot B (Ethanol Solvate) Interpretation
Carbon 73.37%73.29% (Δ -0.08)71.80% (Δ -1.57)Lot B Fails: Lower C% indicates "dilution" by non-carbon mass or solvent.
Hydrogen 5.07%5.11% (Δ +0.04)5.95% (Δ +0.88)Lot B Fails: Significant H increase suggests trapped Ethanol (C₂H₅OH) or water.
Nitrogen 10.06%10.02% (Δ -0.04)9.10% (Δ -0.96)Lot B Fails: N% drops because the impurity (Ethanol) contains no Nitrogen.
Status PASS FAIL Action: Lot B requires extended drying or TGA analysis.

Expert Insight: In Lot B, the Carbon drops while Hydrogen spikes. This is the classic signature of a protic solvent entrapment . If the sample were wet with water only, Carbon and Nitrogen would drop, but Hydrogen would spike disproportionately high.

References

  • International Conference on Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[2][3][4] European Medicines Agency.[2][3] [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Rickert, D. A. (2020). "Combustion Analysis Basics." TSI Incorporated.[5] [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol is a pharmacologically active heterocyclic building block, likely utilized in the synthesis of tyrosine kinase inhibitors (e.g., FLT3 or JAK pathway inhibitors).

Due to the presence of the phenol moiety (potential for protein denaturation/skin absorption) and the pyrimidine scaffold (high likelihood of biological activity), this compound must be handled as a Potent Compound (Occupational Exposure Band 3) until specific toxicology data proves otherwise.

Immediate Directive:

  • Default Status: Treat as a skin sensitizer and respiratory irritant.

  • Critical Barrier: Double nitrile gloves and respiratory isolation (Fume Hood) are mandatory.

  • Form Factor: As a solid powder, electrostatic accumulation is a primary dispersion risk.

Hazard Profiling & Risk Assessment

To select the correct PPE, we must understand the molecular behavior of the compound.

Structural MotifAssociated HazardPPE Implication
Phenol Group (-OH)Chemical burns, rapid transdermal absorption, protein denaturation.Glove Permeation: Requires material with breakthrough time >480 min (Nitrile/Neoprene).
Pyrimidine Ring Bioactivity (DNA/RNA interaction potential), metabolic inhibition.Inhalation Control: Zero-tolerance for airborne dust.[1] HEPA filtration required.
Methoxyphenyl Lipophilicity (increases skin absorption rate).Body Protection: Tyvek sleeves or impervious apron if handling >10g.

Expert Insight: Do not rely solely on the lack of a specific "Danger" signal in vendor catalogs. Research intermediates often lack comprehensive toxicology testing. The combination of a phenol and a nitrogen heterocycle warrants a "Universal Precaution" approach similar to handling cytotoxic agents.

PPE Selection Matrix

This matrix defines the required protective gear based on the quantity handled.

PPE ComponentSpecification (Standard)Rationale
Hand Protection Double Nitrile Gloves (min 5 mil outer, 4 mil inner).Alternative: Neoprene for solutions >10%.Nitrile offers excellent resistance to the phenolic moiety and organic solvents used in processing (e.g., DMSO, DCM). Double gloving provides a visual breach indicator.
Respiratory Engineering Control Primary: Chemical Fume Hood.PPE Backup: N95 (minimum) or P100 half-face respirator.The solid powder is likely fine and electrostatic. If weighing outside a hood (strongly discouraged), a P100 is mandatory to block 99.97% of particulates.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+).Note: Safety glasses are insufficient for powders.Goggles form a seal preventing fine dust migration into the lacrimal duct, a rapid route for systemic absorption.
Body Lab Coat (Buttoned, Knee-length) + Tyvek Sleeve Covers .Standard cotton coats are porous. Sleeve covers bridge the gap between glove and cuff, the most common exposure point during weighing.
Operational Protocol: Solid Handling & Weighing

Objective: Weigh 50mg - 5g of substance with zero surface contamination.

  • Pre-Check: Verify Fume Hood flow rate is 80–100 fpm (face velocity).

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Organic heterocycles are prone to static charge, causing "fly-away" powder that bypasses PPE.

  • Donning Sequence:

    • Wash hands.[1][2][3][4][5][6]

    • Don inner gloves (Orange/Blue contrast color).

    • Don Lab Coat.[6][7][8]

    • Don outer gloves (Black/Purple), pulling cuff over the lab coat sleeve.

  • Transfer: Use a disposable anti-static spatula. Do not pour from the source bottle; transfer strictly via spatula to avoid dust clouds.

  • Solubilization: If possible, dissolve the solid in the transport vessel inside the hood before moving it to the bench. Solutions are easier to contain than dust.

Decontamination & Disposal Plan

Disposal Logic: As a phenolic heterocycle, this compound cannot be disposed of in aqueous waste streams due to high aquatic toxicity potential.

  • Solid Waste: Collect contaminated weigh boats, gloves, and paper towels in a Yellow Bag (Trace Chemo/Toxic) or a dedicated solid hazardous waste drum.

  • Liquid Waste: Segregate into "Organic Waste - Toxic" . Do not mix with oxidizers (e.g., Nitric Acid) as phenolic compounds can nitrate exothermically.

  • Spill Cleanup:

    • Do not sweep. Sweeping generates aerosols.

    • Cover spill with wet paper towels (soaked in dilute surfactant/water) to suppress dust.

    • Wipe inward from the perimeter.

    • Double bag all waste.

Visual Workflow: Handling Logic

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.

G Start Start: Handling Request RiskAssess Step 1: Risk Assessment (Check Quantity & Form) Start->RiskAssess IsPowder Is it a Solid Powder? RiskAssess->IsPowder Engineering Mandatory: Fume Hood (Face Velocity > 80fpm) IsPowder->Engineering Yes (High Risk) PPE_Liquid PPE: Single Nitrile Gloves + Safety Glasses IsPowder->PPE_Liquid No (Solution) PPE_Solid PPE: Double Nitrile Gloves + Goggles + Tyvek Sleeves Engineering->PPE_Solid Action Step 2: Weighing/Transfer (Use Static Control) PPE_Solid->Action PPE_Liquid->Action Decon Step 3: Decontamination (Wet Wipe Method) Action->Decon Disposal Disposal: Segregated Organic Waste (No Drain Disposal) Decon->Disposal

Caption: Operational workflow for handling 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol, prioritizing engineering controls for solid states.

References
  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment Standards (29 CFR 1910.132).[9] United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Hazardous Waste.[Link]

  • PubChem. (2024). Compound Summary: Phenol Derivatives and Safety. National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.